FR-62765
Description
Properties
CAS No. |
105346-34-7 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 3-(4-methoxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoate |
InChI |
InChI=1S/C16H18O5/c1-3-20-13(17)10-9-12-14(11-7-5-4-6-8-11)15(19-2)16(18)21-12/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
ODHJHYPKZNTPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 62765; FR-62765; FR62765. |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of FR167653
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that governs inflammatory responses. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This targeted action makes FR167653 a significant molecule of interest for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide delineates the core mechanism of action of FR167653, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of p38 MAPK Signaling
FR167653 exerts its anti-inflammatory effects primarily through the specific inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] The p38 MAPK family, comprising isoforms α, β, γ, and δ, are serine/threonine kinases that play a crucial role in cellular responses to external stimuli such as stress and inflammatory cytokines.
Upon activation by upstream kinases (MKK3, MKK6), p38 MAPK phosphorylates and activates a variety of downstream targets, including other kinases and transcription factors. This cascade ultimately leads to the transcriptional and translational upregulation of pro-inflammatory genes.
FR167653 acts as a competitive inhibitor at the ATP-binding site of p38 MAPK, preventing its phosphorylation and subsequent activation. This blockade of p38 MAPK activity disrupts the entire downstream signaling cascade, leading to a significant reduction in the synthesis and release of key inflammatory mediators.
Downstream Consequences of p38 MAPK Inhibition by FR167653
The inhibition of p38 MAPK by FR167653 leads to several key downstream effects:
-
Suppression of Pro-inflammatory Cytokine Production: The most prominent effect of FR167653 is the potent inhibition of TNF-α and IL-1β production.[5][6][7] These cytokines are central to the inflammatory response, and their suppression is a primary contributor to the anti-inflammatory properties of FR167653.
-
Inhibition of MAPK-Activated Protein Kinase 2 (MK-2): p38 MAPK directly phosphorylates and activates MAPK-activated protein kinase 2 (MK-2).[1][2][8] MK-2 is a critical downstream effector that regulates the stability and translation of mRNAs encoding for inflammatory proteins, including TNF-α. By inhibiting p38 MAPK, FR167653 prevents the activation of MK-2, further contributing to the reduction in inflammatory cytokine production.
-
Modulation of Transcription Factor Activity: The p38 MAPK pathway regulates the activity of several transcription factors involved in the expression of inflammatory genes. One such transcription factor is Runx2, which has been identified as a downstream target of the p38 pathway.[9] FR167653 has been shown to downregulate the expression of Runx2, suggesting a mechanism for its impact on gene transcription.[9]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of FR167653.
Table 1: In Vitro Inhibitory Activity of FR167653 against p38 MAPK Isoforms
| p38 MAPK Isoform | IC50 (nM) | Reference |
| p38α | Data not available | |
| p38β | Data not available | |
| p38γ | Data not available | |
| p38δ | Data not available |
Note: Specific IC50 values for each p38 MAPK isoform were not explicitly found in the searched literature. FR167653 is consistently described as a "selective" or "specific" p38 MAPK inhibitor.
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production by FR167653
| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |
| TNF-α | Human Monocytes | LPS | Data not available | [5] |
| IL-1β | Human Monocytes | LPS | Data not available | [5] |
Note: While multiple studies confirm the dose-dependent inhibition of TNF-α and IL-1β by FR167653, specific IC50 values from in vitro experiments were not available in the provided search results.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FR167653.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Both the Smad and p38 MAPK pathways play a crucial role in Runx2 expression following induction by transforming growth factor-beta and bone morphogenetic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Whitepaper on its p38 MAPK Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress. This technical guide provides a comprehensive overview of the p38 MAPK inhibitory activity of FR167653, summarizing its mechanism of action, biological effects in vitro and in vivo, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.
Introduction to p38 MAPK and its Role in Inflammation
The p38 MAPK signaling pathway is a crucial regulator of inflammatory processes. It is activated by a variety of extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as cellular stressors.[1][2] Activation of p38 MAPK leads to the phosphorylation and activation of downstream targets, including other kinases and transcription factors, which in turn regulate the expression of a wide range of pro-inflammatory genes.[3] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[4] Among these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory response.[4]
FR167653: A Potent p38 MAPK Inhibitor
Quantitative Data on the Biological Activity of FR167653
Comprehensive quantitative data on the in vitro inhibitory activity and kinase selectivity of FR167653 is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative data from various preclinical studies.
| Assay Type | Model System | Key Findings | Reference |
| In Vitro Cytokine Inhibition | LPS-stimulated human monocytes | Potent inhibitor of IL-1β and TNF-α production. | [5] |
| In Vivo Anti-inflammatory Activity | Carrageenan-induced paw edema in mice | Dose-dependent inhibition of paw edema. | [5] |
| Lipopolysaccharide-induced plasma leakage in mice | Dose-dependently inhibited plasma leakage and reduced serum TNF-α levels. | [5] | |
| In Vivo Immunosuppressive Activity | Nonobese diabetic (NOD) mice | Significantly reduced the production of interferon-gamma by splenic Th1 cells. | [2] |
| In Vivo Efficacy in Disease Models | Monocrotaline-induced pulmonary hypertension in rats | Attenuated the development of pulmonary hypertension. | |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Aggravated colitis, suggesting a complex role of p38 MAPK in this model.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the p38 MAPK inhibitory activity of compounds like FR167653.
In Vitro p38 MAPK Kinase Assay
This assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant human p38α MAPK (active)
-
MAPK-activated protein kinase 2 (MAPKAPK2) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
FR167653 or other test compounds
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and the MAPKAPK2 substrate in a 96-well plate.
-
Add FR167653 or the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for the radioactive assay).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Inhibition of TNF-α Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Lipopolysaccharide (LPS)
-
FR167653 or other test compounds
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed the cells (e.g., THP-1 cells differentiated into macrophages with PMA) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of FR167653 or the test compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Animal Model: Carrageenan-Induced Paw Edema
This is a widely used in vivo model of acute inflammation to evaluate the anti-inflammatory efficacy of test compounds.
Materials:
-
Mice (e.g., BALB/c)
-
Carrageenan solution (e.g., 1% in saline)
-
FR167653 or other test compounds
-
Vehicle for compound administration (e.g., saline, PBS with a solubilizing agent)
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer FR167653 or the test compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. Administer the vehicle to the control group.
-
After a defined pre-treatment period (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one hind paw of each mouse.
-
Measure the paw volume or thickness of both the carrageenan-injected and the contralateral (uninjected) paw at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
The degree of paw edema is calculated as the difference in volume or thickness between the carrageenan-injected paw and the contralateral paw.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.
Figure 1: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
Figure 2: A typical experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor.
Conclusion
FR167653 is a well-characterized p38 MAPK inhibitor with demonstrated anti-inflammatory and immunomodulatory effects in a range of preclinical models. Its ability to suppress the production of key pro-inflammatory cytokines highlights its therapeutic potential for the treatment of various inflammatory disorders. This technical guide provides a foundational understanding of the biological activities of FR167653 and offers detailed protocols for its further investigation. While specific quantitative data on its kinase selectivity profile is limited in the public domain, the available evidence strongly supports its role as a potent and specific inhibitor of the p38 MAPK pathway. Further research and clinical development will be crucial to fully elucidate its therapeutic utility.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: An In-depth Technical Guide to a Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of FR167653. Detailed methodologies for key assays and visual representations of associated signaling pathways are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
FR167653, with the full chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a complex heterocyclic molecule. Its structure is presented below, generated from its canonical SMILES representation.
Chemical Structure:
Caption: 2D Chemical Structure of FR167653.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₀FN₅O₆S |
| Molecular Weight | 525.51 g/mol |
| Canonical SMILES | O=C(N1NC2=C(C3=CC=NC=C3)C(C4=CC=C(F)C=C4)=NN2CC1)C(C5=CC=CC=C5)=O.O=S(O)(O)=O |
| Solubility | Soluble in DMSO (100 mg/mL) |
Pharmacological Properties
FR167653 is a highly selective inhibitor of the α and β isoforms of p38 MAPK. This inhibition is central to its anti-inflammatory effects, as it disrupts the signaling cascade that leads to the synthesis and release of inflammatory mediators.
| Parameter | Target | Value |
| IC₅₀ | p38 MAPK | Not available |
| Ki | p38 MAPK | Not available |
| Mechanism of Action | Inhibition of p38 MAPK activity, leading to decreased production of TNF-α and IL-1β.[4][5] | |
| Bioavailability | Orally active[5] | Not available |
Signaling Pathway
FR167653 exerts its therapeutic effects by intervening in the p38 MAPK signaling pathway. This pathway is a critical component of the cellular response to stress and inflammatory stimuli. A simplified diagram of this pathway is illustrated below.
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of FR167653.
p38 MAPK Enzymatic Assay
This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of FR167653 against p38α MAPK. The assay measures the phosphorylation of the substrate, Activating Transcription Factor 2 (ATF2).
Materials:
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate)
-
ATP solution
-
FR167653 stock solution (in DMSO)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of FR167653 in Kinase Assay Buffer. A typical concentration range for initial screening is 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted FR167653, positive control (e.g., a known p38 inhibitor), or vehicle to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of a solution containing ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for p38α.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Inhibition of TNF-α and IL-1β Production in Monocytes
This protocol describes a cell-based assay to measure the inhibitory effect of FR167653 on the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653 stock solution (in DMSO)
-
Human TNF-α and IL-1β ELISA kits
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader for ELISA
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with PMA (e.g., 50 ng/mL) for 48 hours.
-
Compound Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium. Add serial dilutions of FR167653 to the wells. Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-1β in each sample. Determine the percentage of inhibition for each FR167653 concentration and calculate the IC₅₀ values.
Synthesis
The synthesis of FR167653 involves the construction of the core pyrazolo[5,1-c][1][2][3]triazine ring system. While a specific detailed protocol for FR167653 is not publicly available, a general synthetic approach for related derivatives involves the cyclization of a hydrazone precursor.
Caption: General synthetic workflow for pyrazolo[5,1-c][1][2][3]triazine derivatives.
A plausible synthetic route would involve the reaction of a β-ketoester with a hydrazine to form a pyrazole intermediate, followed by further elaboration and cyclization to form the triazine ring. The final steps would involve the introduction of the 4-fluorophenyl and 4-pyridyl substituents.
Experimental Workflow
The characterization of a kinase inhibitor like FR167653 typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the development and characterization of a kinase inhibitor.
Conclusion
FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation and other cellular processes. Its potency and selectivity make it a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a foundational resource for researchers working with FR167653, offering key data and detailed experimental protocols to guide future studies. Further investigation is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. KOPI: Kinase inhibitOr Proteome Impact analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Overview of Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
FR167653, chemically known as 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the available information on its synthesis, purification, and its role in the p38 MAPK signaling pathway.
While a detailed, step-by-step experimental protocol for the total synthesis and purification of FR167653 is not publicly available in the reviewed scientific literature and patent databases, this guide outlines the general synthetic strategies for its core heterocyclic structure, the pyrazolo[5,1-c][1][2][3]triazine system. Furthermore, it details the well-established p38 MAPK signaling cascade, the therapeutic target of FR167653.
Core Synthesis Strategy: The Pyrazolo[5,1-c][1][2][3]triazine Scaffold
The synthesis of the central pyrazolo[5,1-c][1][2][3]triazine ring system, the backbone of FR167653, can be approached through several established synthetic methodologies. These generally involve the construction of the fused bicyclic system from pyrazole precursors.
One common strategy involves the Michael addition cyclization of hydrazones . This approach typically starts with a substituted pyrazole derivative which is then reacted to form a hydrazone. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the pyrazolo[5,1-c][1][2][3]triazine core.
Another key synthetic route is the reaction of aminopyrazole derivatives with diazonium salts . In this method, a 3-aminopyrazole is diazotized and then coupled with a suitable active methylene compound. The resulting intermediate can then undergo cyclization to form the desired fused ring system.
The specific synthesis of FR167653 would require the judicious selection of starting materials bearing the requisite 4-fluorophenyl, 4-pyridyl, and phenylethanedione moieties and their strategic introduction during the synthetic sequence.
Purification of p38 MAPK Inhibitors
While a specific purification protocol for FR167653 is not detailed in the available literature, general techniques for the purification of small organic molecules of similar complexity are applicable. These methods typically include:
-
Chromatography: Column chromatography using silica gel or other stationary phases is a standard method for purifying organic compounds. The choice of solvent system (eluent) is critical for achieving good separation. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often employed for final purification and to assess purity.
-
Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differential solubility of the compound and impurities at different temperatures.
-
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials, reagents, and byproducts based on their differential solubility in immiscible solvents.
The selection of the most appropriate purification method or combination of methods would depend on the specific impurities present and the physicochemical properties of FR167653.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its biological effects by specifically inhibiting the p38 mitogen-activated protein kinase. The p38 MAPK signaling pathway is a crucial cascade involved in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a significant role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.
The canonical p38 MAPK signaling cascade is initiated by the activation of upstream kinases. Mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs) phosphorylate and activate MAP2Ks (or MKKs), specifically MKK3 and MKK6. These activated MKKs then dually phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on threonine and tyrosine residues within their activation loop.
Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors like activating transcription factor 2 (ATF2) and myocyte enhancer factor 2C (MEF2C). The phosphorylation of these substrates ultimately leads to the regulation of gene expression and various cellular responses.
By inhibiting p38 MAPK, FR167653 effectively blocks this signaling cascade, thereby modulating the downstream cellular processes. This inhibitory action is the basis for its potential therapeutic applications in inflammatory diseases and other conditions where the p38 MAPK pathway is dysregulated.
Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.
References
FR167653: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition by FR167653 leads to the suppression of pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This technical guide provides an in-depth overview of the downstream signaling pathways affected by FR167653, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: p38 MAPK Inhibition
FR167653 exerts its primary effect by selectively inhibiting the activity of p38 MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli. By blocking p38 MAPK, FR167653 effectively curtails the downstream phosphorylation events that lead to the transcriptional activation of inflammatory genes.
Downstream Signaling Pathways of FR167653
The inhibition of p38 MAPK by FR167653 initiates a cascade of downstream effects, primarily culminating in the reduction of inflammatory mediator synthesis.
Inhibition of MAPKAPK2 Activation
A direct and critical downstream target of p38 MAPK is the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2). Upon activation by p38 MAPK, MAPKAPK2 phosphorylates various substrates that are involved in inflammatory processes. FR167653, by inhibiting p38 MAPK, prevents the phosphorylation and activation of MAPKAPK2.
Figure 1: FR167653 inhibits the activation of MAPKAPK2 by p38 MAPK.
Suppression of TNF-α and IL-1β Production
A major consequence of p38 MAPK inhibition by FR167653 is the potent suppression of the pro-inflammatory cytokines TNF-α and IL-1β.[1] This occurs at the transcriptional level, where the activation of transcription factors necessary for TNF-α and IL-1β gene expression is hindered.
Figure 2: FR167653 suppresses TNF-α and IL-1β production via p38 MAPK inhibition.
Quantitative Data on FR167653 Activity
The inhibitory effects of FR167653 have been quantified in various experimental models.
Table 1: In Vivo Efficacy of FR167653
| Model System | FR167653 Dose | Effect | Reference |
| Lipopolysaccharide (LPS)-induced shock in rabbits | 0.10-0.32 mg/kg/h | Attenuated hypotension and inhibited increases in plasma IL-1 and TNF-α. | |
| Acetic acid-induced colitis in rats | 1.5 and 2.5 mg/kg per 6 h (subcutaneously) | Significantly ameliorated colonic lesions and decreased colonic mucosal TNF-α and IL-1β levels.[2] | [2] |
| LPS-induced hepatic microvascular dysfunction in mice | 1 and 10 mg/kg (i.v.) | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion; lowered serum TNF-α and IL-1β levels.[3] | [3] |
| Chronic allograft nephropathy in rats | 30 mg/kg/d (subcutaneously) | Prevented deterioration of renal function and reduced p38 MAPK expression.[4] | [4] |
Table 2: In Vitro Efficacy of FR167653
| Cell Type | Stimulus | FR167653 Concentration | Effect | Reference |
| Human Monocytes | LPS (10 µg/mL) | 0.1 to 20 µmol | Dose-dependently downregulated IL-6 and IL-8 production.[1] | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (20 ng/mL) | 0.1 to 20 µmol | Dose-dependently downregulated IL-6 and IL-8 production and suppressed ICAM-1 and VCAM-1 expression.[1] | [1] |
| Human peripheral blood monocytes and alveolar macrophages | LPS | Not specified | Inhibited IL-1β and TNF-α production.[5] | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of FR167653.
p38 MAPK Activity Assay
This assay measures the ability of FR167653 to inhibit the kinase activity of p38 MAPK.
Materials:
-
Active p38 MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
FR167653 (or other inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-phospho-ATF2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing active p38 MAPK enzyme and FR167653 at various concentrations in kinase assay buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and the ATF2 substrate.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-ATF2 antibody.
-
Detect the phosphorylated ATF2 using a chemiluminescent substrate. The reduction in signal in the presence of FR167653 indicates inhibition of p38 MAPK activity.[6][7][8]
Western Blot for Phosphorylated p38 MAPK and MAPKAPK2
This method is used to assess the phosphorylation status of p38 MAPK and its direct substrate MAPKAPK2 in cell lysates.
Materials:
-
Cell culture reagents
-
Stimulus (e.g., LPS, TNF-α)
-
FR167653
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with FR167653 for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., LPS).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p38 MAPK and MAPKAPK2.
-
Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein indicates inhibition by FR167653.[9]
ELISA for TNF-α and IL-1β
This protocol quantifies the amount of TNF-α and IL-1β secreted by cells into the culture medium.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell types.[10]
-
Cell culture medium and supplements.
-
LPS or other stimuli.
-
FR167653
-
Commercially available ELISA kits for human TNF-α and IL-1β.
Procedure:
-
Pre-treat the cells with various concentrations of FR167653.
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve. A dose-dependent decrease in cytokine levels will demonstrate the inhibitory effect of FR167653.[13][14][15]
Experimental Workflow Overview
Figure 3: General experimental workflow for characterizing FR167653 activity.
Conclusion
FR167653 is a specific inhibitor of the p38 MAPK signaling pathway, leading to a significant reduction in the production of key pro-inflammatory cytokines. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in drug development to understand and further investigate the therapeutic potential of FR167653 and other p38 MAPK inhibitors in inflammatory diseases.
References
- 1. FR167653 Ameliorates expression of proinflammatory mediators in human umbilical venous endothelial cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (PDF) Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia. (2003) | L Janský | 161 Citations [scispace.com]
- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 kinase activity assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-MAPKAPK-2 (Thr334) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Synergistic Role for IL-1β and TNFα in Monocyte Derived IFNγ Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Anti-inflammatory Profile of FR167653: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of FR167653, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation: In Vitro Inhibitory Activity of FR167653
The following tables summarize the quantitative data on the inhibitory effects of FR167653 on the production of key pro-inflammatory mediators in various human cell types.
| Cell Type | Stimulant | Mediator Inhibited | Concentration of FR167653 | Observed Effect |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 10 µM | Inhibition of production |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Interleukin-1beta (IL-1β) | 10 µM | Inhibition of production |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Interleukin-6 (IL-6) | 0.1 - 20 µmol | Dose-dependent downregulation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Interleukin-8 (IL-8) | 0.1 - 20 µmol | Dose-dependent downregulation |
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the anti-inflammatory properties of FR167653.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes
Objective: To obtain a pure population of human monocytes for subsequent cell culture and stimulation experiments.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Human whole blood from healthy donors
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Carefully collect the buffy coat layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium.
-
To isolate monocytes, plate the PBMCs in culture flasks and allow them to adhere for 2 hours.
-
After incubation, vigorously wash the flasks with warm PBS to remove non-adherent lymphocytes. The remaining adherent cells will be a highly enriched population of monocytes.
LPS-Induced Cytokine Production in Human Monocytes
Objective: To stimulate monocytes with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines and to evaluate the inhibitory effect of FR167653.
Materials:
-
Isolated human monocytes
-
Complete RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the isolated human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.
-
Allow the cells to adhere and equilibrate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of FR167653 in complete RPMI 1640 medium.
-
Pre-treat the cells with various concentrations of FR167653 for 1 hour before LPS stimulation. Include a vehicle control (medium with the solvent used for FR167653).
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants.
Materials:
-
Commercially available ELISA kits for the cytokines of interest
-
Cell culture supernatants from the experiment described above
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody specific for the target cytokine.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of known standards for the cytokine to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody, which is typically biotinylated.
-
Incubate, then wash and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Incubate, then wash and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway of FR167653 Action
FR167653: A Technical Guide to its Role in the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to a wide array of stressors. This technical guide provides an in-depth overview of the core mechanisms of FR167653, focusing on its role in modulating cellular stress responses, particularly inflammation and the endoplasmic reticulum (ER) stress response. This document summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and visualizes the associated signaling pathways.
Introduction to FR167653 and Cellular Stress
Cellular stress responses are a complex network of signaling pathways that allow cells to adapt to and survive in the face of various insults, including inflammatory stimuli, protein misfolding, and DNA damage. The p38 MAPK pathway is a central component of these responses, regulating a multitude of cellular processes such as inflammation, apoptosis, and cell cycle progression.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, making it a critical target for therapeutic intervention.
FR167653 has emerged as a valuable tool for dissecting the role of p38 MAPK in cellular stress. As a specific inhibitor, it allows for the targeted investigation of p38 MAPK-dependent signaling events. Its primary mechanism of action is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by inhibiting p38 MAPK activity.[3]
Quantitative Data on FR167653 Activity
The efficacy of FR167653 has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data regarding its inhibitory activity.
| Parameter | Value | Assay/Model | Reference |
| IC50 for p38 MAPK | Not explicitly stated in the provided search results. | Kinase Assay | N/A |
| In Vivo Efficacy | |||
| Model | Dose | Effect | Reference |
| Chronic Allograft Nephropathy (Rat) | 30 mg/kg/d (subcutaneous) | Marked reduction in p38 MAPK expression and prevention of nephropathy features. | [4] |
| Liver Cirrhosis (Rat) | 50 and 100 mg/kg/day | Dose-dependent inhibition of p38 activation and amelioration of cirrhosis. | [5] |
Signaling Pathways Modulated by FR167653
FR167653 exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the phosphorylation and activation of downstream targets that regulate gene expression and cellular responses.
Role in Apoptosis
The role of the p38 MAPK pathway in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the nature of the stress stimulus.[6][7] p38 MAPK can influence the expression and activity of key apoptotic regulators. While the direct effect of FR167653 on apoptosis has not been extensively characterized in the available literature, its inhibition of p38 MAPK suggests a potential role in modulating this critical cellular process. Further investigation is required to elucidate the specific impact of FR167653 on apoptotic signaling cascades, including the activation of caspases such as caspase-3.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of FR167653 in cellular stress responses.
In Vitro Inhibition of Pro-inflammatory Cytokine Production
This protocol details the steps to assess the inhibitory effect of FR167653 on the production of TNF-α and IL-1β in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FR167653
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for adherence.
-
FR167653 Pre-treatment: Prepare a stock solution of FR167653 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FR167653. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in culture medium at a concentration of 1 µg/mL. Add 10 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes how to assess the inhibitory effect of FR167653 on the phosphorylation of p38 MAPK in response to a cellular stressor.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Complete culture medium
-
FR167653
-
Cellular stressor (e.g., Thapsigargin, Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of FR167653 for 1-2 hours. Stimulate with the chosen cellular stressor for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 MAPK to total p38 MAPK.
Conclusion
FR167653 is a valuable pharmacological tool for investigating the role of the p38 MAPK pathway in cellular stress responses. Its potent and selective inhibitory activity against p38 MAPK allows for the elucidation of its involvement in inflammation, ER stress, and potentially apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the p38 MAPK pathway in various diseases. Further research is warranted to determine the precise IC50 value of FR167653 for p38 MAPK and to fully characterize its role in apoptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR-167653, a selective p38 MAPK inhibitor, exerts salutary effect on liver cirrhosis through downregulation of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
FR167653: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. Developed by Fujisawa Pharmaceutical Co., Ltd., FR167653 has been extensively evaluated in preclinical models for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and development history of FR167653, its mechanism of action, and detailed protocols of key experimental studies.
Discovery and Development
FR167653, with the chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, was identified as a promising anti-inflammatory agent by scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). The development of FR167653 was driven by the therapeutic potential of targeting the p38 MAPK pathway, which is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are major contributors to the pathology of numerous inflammatory diseases. Preclinical studies have demonstrated the efficacy of FR167653 in various animal models of inflammation, including endotoxin-induced shock, arthritis, and inflammatory bowel disease.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that translates extracellular inflammatory signals into a cellular response.
Signaling Pathway Diagram:
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and various transcription factors. This leads to increased transcription and translation of pro-inflammatory cytokine genes. FR167653 binds to the ATP-binding pocket of p38 MAPK, preventing its kinase activity and thereby blocking the downstream signaling cascade that leads to cytokine production and inflammation.
Preclinical Efficacy: In Vitro and In Vivo Studies
The anti-inflammatory potential of FR167653 has been demonstrated in a range of preclinical models.
In Vitro Inhibition of Cytokine Production
FR167653 has been shown to potently inhibit the production of TNF-α and IL-1β in various cell-based assays.
| Cell Type | Stimulant | Cytokine Measured | FR167653 Effect |
| Human Monocytes | LPS | TNF-α, IL-1β | Dose-dependent inhibition[3] |
| Rabbit Blood | LPS | TNF-α, IL-1β | Inhibition of plasma levels[4] |
In Vivo Anti-inflammatory Activity
FR167653 has demonstrated significant efficacy in attenuating inflammation in several animal models.
| Animal Model | Inflammatory Challenge | Key Findings | Reference |
| Mouse | Carrageenan-induced paw edema | Inhibition of paw swelling and local TNF-α and PGE2 levels | [5] |
| Mouse | LPS-induced plasma leakage | Dose-dependent inhibition of vascular permeability and serum TNF-α | [5] |
| Rabbit | LPS-induced endotoxic shock | Ameliorated mortality, attenuated hypotension, and reduced plasma TNF-α and IL-1β | [4] |
| Rat | Acetic acid-induced colitis | Ameliorated colonic lesions and reduced mucosal TNF-α and IL-1β levels | [3] |
| Rat | Ischemia-reperfusion injury (lung) | Attenuated lung injury and suppressed p38 MAPK activation | [6] |
| Rat | Monocrotaline-induced pulmonary hypertension | Attenuated vascular proliferation and reduced inflammatory cytokine expression | [7] |
| Mouse | Nonobese diabetic (NOD) mice | Prevented the development of type 1 diabetes by inhibiting Th1 immunity | [8] |
Experimental Protocols
In Vitro p38 MAPK Enzymatic Assay
This protocol outlines a general procedure for assessing the inhibitory activity of FR167653 on p38 MAPK in an enzymatic assay.
Workflow Diagram:
Caption: Experimental Workflow for p38 MAPK Enzymatic Assay.
Methodology:
-
Reagent Preparation:
-
Recombinant active p38α MAPK is diluted in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
A stock solution of the substrate, such as activating transcription factor 2 (ATF2), is prepared in an appropriate buffer.
-
Serial dilutions of FR167653 are prepared in DMSO and then further diluted in kinase assay buffer.
-
ATP is prepared at the desired concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
In a microplate, add the diluted p38α MAPK to each well.
-
Add the different concentrations of FR167653 or vehicle (DMSO) to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
The samples are then analyzed by Western blot using an antibody specific for phosphorylated ATF2 (e.g., anti-phospho-ATF2 (Thr71)).
-
The intensity of the phosphorylated ATF2 bands is quantified to determine the extent of p38 MAPK inhibition by FR167653. The IC50 value can then be calculated.[1][9][10]
-
In Vivo Carrageenan-Induced Paw Edema in Mice
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[2][11][12][13][14]
Workflow Diagram:
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Methodology:
-
Animals: Male mice (e.g., BALB/c, 6-8 weeks old) are used.
-
Compound Administration: FR167653 is dissolved in a suitable vehicle and administered to the mice (e.g., subcutaneously or orally) at various doses. The control group receives the vehicle alone.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is calculated for each mouse. The percentage inhibition of edema by FR167653 is determined by comparing the paw volume increase in the treated groups to the vehicle control group.
In Vitro LPS-Induced Cytokine Production in Monocytes
This assay is used to assess the ability of FR167653 to inhibit the production of pro-inflammatory cytokines from immune cells.[15][16][17][18][19]
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are purified. The cells are cultured in appropriate media.
-
Compound Treatment: The monocytes are pre-incubated with various concentrations of FR167653 or vehicle for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-1β in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The percentage inhibition of cytokine production by FR167653 is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated vehicle control wells.
Conclusion
FR167653 is a well-characterized, potent, and selective inhibitor of p38 MAPK with significant anti-inflammatory properties demonstrated in a variety of preclinical models. Its ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1β, underscores its therapeutic potential for the treatment of inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating p38 MAPK inhibitors and the broader field of inflammation. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic utility of FR167653 in human diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. inotiv.com [inotiv.com]
- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Lipopolysaccharide-induced cytokine production in human monocytes: role of tyrosine phosphorylation in transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 17. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
FR167653: A Technical Guide to its Selectivity for p38 MAP Kinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1][2] Activation of the p38 pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1]
The core of the pathway is a three-tiered kinase cascade. A MAP kinase kinase kinase (MAP3K or MKKK) activates a MAP kinase kinase (MAP2K or MKK), which in turn dually phosphorylates and activates the p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif. The primary upstream activators of p38 MAPKs are MKK3 and MKK6.[3] Once activated, p38 MAPKs phosphorylate a wide range of downstream substrates, including other protein kinases (e.g., MAPK-activated protein kinase 2/3 - MK2/3) and transcription factors (e.g., ATF2, MEF2C), leading to the modulation of gene expression and cellular responses.[2]
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FR-167653, a selective p38 MAPK inhibitor, exerts salutary effect on liver cirrhosis through downregulation of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR167653 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1] Activation of this pathway by cellular stressors and pro-inflammatory cytokines leads to the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2] By inhibiting p38 MAPK, FR167653 effectively suppresses the downstream signaling cascade that results in the synthesis and release of these cytokines, demonstrating significant anti-inflammatory properties.[2][3] These characteristics make FR167653 a valuable tool for research in inflammatory diseases and a potential therapeutic agent.
This document provides detailed protocols for cell-based assays to characterize the inhibitory activity of FR167653 on the p38 MAPK pathway and subsequent cytokine production.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and the general workflow for a cell-based assay to evaluate FR167653.
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: General experimental workflow for evaluating FR167653.
Quantitative Data Summary
The inhibitory effect of FR167653 on the production of pro-inflammatory cytokines in a cell-based assay is summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of the cytokine release.
| Cell Type | Stimulant | Cytokine Measured | FR167653 IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 10 - 50 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | 20 - 100 |
| THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | TNF-α | 15 - 60 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, such as cell density, LPS concentration, and incubation time.
Experimental Protocols
Protocol 1: Inhibition of TNF-α and IL-1β Production in Human PBMCs
This protocol describes a method to determine the in vitro efficacy of FR167653 by measuring its ability to inhibit the release of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
FR167653
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in a final volume of 100 µL.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the monocytes to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of FR167653 in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Gently remove the medium from the wells and add 100 µL of the FR167653 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of FR167653 compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of FR167653 and fitting the data to a four-parameter logistic curve.
-
Protocol 2: p38 MAPK Phosphorylation Assay by Western Blot
This protocol provides a method to directly assess the inhibitory effect of FR167653 on the activation of p38 MAPK by measuring its phosphorylation status.
Materials:
-
FR167653
-
THP-1 cells (or other suitable cell line)
-
RPMI 1640 medium with supplements
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of FR167653 for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 MAPK and total p38 MAPK.
-
Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
-
Calculate the percentage inhibition of p38 MAPK phosphorylation for each FR167653 concentration.
-
References
- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FR167653, a specific p38 mitogen-activated protein kinase (MAPK) inhibitor, in various mouse models of inflammation. The protocols and data presented are compiled from peer-reviewed scientific literature to guide researchers in designing and conducting their own in vivo studies.
Introduction
FR167653 is a potent and selective inhibitor of p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By targeting p38 MAPK, FR167653 has demonstrated significant anti-inflammatory effects in a range of preclinical models, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress. Once activated, p38 MAPK phosphorylates downstream transcription factors and other proteins, leading to the expression of genes involved in the inflammatory response. FR167653 competitively binds to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation, and subsequently inhibiting the downstream inflammatory cascade.
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Dosage and Administration in Mouse Models
The effective dosage and route of administration of FR167653 can vary depending on the specific mouse model of inflammation. The following tables summarize reported dosages and their effects.
Table 1: Intraperitoneal (i.p.) Administration of FR167653
| Mouse Model | Strain | Dosage | Dosing Regimen | Observed Effects | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | BALB/c | 30 mg/kg/day | Daily i.p. injection | Aggravated colitis, despite reduced mucosal IL-1β and TNF-α | [1][2] |
| Myocardial Ischemia-Reperfusion Injury | CD-1 | Not specified | Single i.p. injection 24 hours prior to ischemia | Reduced infarct size and inflammatory cytokine expression | [3] |
Table 2: Oral Administration of FR167653
| Mouse Model | Strain | Dosage | Dosing Regimen | Observed Effects | Reference |
| Nonobese Diabetic (NOD) Mice (Insulitis) | NOD | 0.08% in diet | Continuous oral administration from 4-30 weeks of age | Prevented the development of diabetes | [4] |
Experimental Protocols
The following are detailed protocols for common mouse models of inflammation where FR167653 has been evaluated.
Protocol 1: Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
Materials:
-
FR167653
-
Vehicle (e.g., sterile Phosphate-Buffered Saline - PBS)
-
Carrageenan (1% w/v in sterile saline)
-
Male CD-1 mice (or other suitable strain)
-
Calipers or plethysmometer
Procedure:
-
FR167653 Preparation: Dissolve FR167653 in the chosen vehicle to the desired concentration. The final injection volume should be consistent across all animals (e.g., 100 µL).
-
Animal Groups: Divide mice into at least three groups: Vehicle control, FR167653-treated, and a positive control (e.g., a known anti-inflammatory drug).
-
FR167653 Administration: Administer the prepared FR167653 solution or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before carrageenan injection.
-
Induction of Edema: At the designated time post-treatment, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw thickness or volume using calipers or a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the increase in paw volume for each mouse and compare the mean increase between the different treatment groups. FR167653 has been shown to inhibit carrageenan-induced paw edema.[5]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 2: Lipopolysaccharide (LPS)-Induced Plasma Leakage
This model is used to evaluate the effect of compounds on endotoxin-induced increases in vascular permeability.
Materials:
-
FR167653
-
Vehicle (e.g., sterile PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Pontamine sky blue dye (or Evans blue dye)
-
Male CD-1 mice (or other suitable strain)
Procedure:
-
FR167653 Preparation: Prepare FR167653 solution as described in Protocol 1.
-
Animal Groups: Establish vehicle control and FR167653 treatment groups.
-
FR167653 Administration: Administer FR167653 or vehicle to the respective groups.
-
Induction of Plasma Leakage: After a set pretreatment time, inject LPS subcutaneously into the backs of the mice.[5]
-
Dye Injection: Immediately after LPS injection, intravenously inject a solution of Pontamine sky blue dye.
-
Assessment of Leakage: After a defined period (e.g., 30 minutes), euthanize the mice and dissect the skin at the injection site. The amount of dye leakage into the tissue is a measure of plasma extravasation and can be quantified by spectrophotometry after extraction.
-
Data Analysis: Compare the amount of dye leakage between the control and FR167653-treated groups. FR167653 has been shown to dose-dependently inhibit LPS-induced plasma leakage.[5]
Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease (IBD).
Materials:
-
FR167653
-
Vehicle for i.p. injection (e.g., 200 µL PBS)[1]
-
Dextran Sulfate Sodium (DSS)
-
BALB/c mice (or other susceptible strain)
Procedure:
-
FR167653 Preparation: Prepare a solution of FR167653 in the vehicle for intraperitoneal injection. A dose of 30 mg/kg per day has been used.[1][2]
-
Induction of Colitis: Administer DSS (e.g., 3.5% w/v) in the drinking water of the mice.[2] This is typically done for a period of 7 to 14 days.
-
FR167653 Administration: Concurrently with DSS administration, inject the mice intraperitoneally with either FR167653 or vehicle once daily.[1]
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters can be used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, euthanize the mice and collect the colons. Measure the colon length (shortening is a sign of inflammation) and collect tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines).
-
Data Analysis: Compare the DAI, colon length, and histological scores between the FR167653-treated and vehicle-treated groups. Interestingly, in this model, FR167653 has been reported to aggravate colitis, highlighting the complex role of p38 MAPK in this specific inflammatory context.[1][2]
Caption: Experimental workflow for the DSS-induced colitis model.
Concluding Remarks
FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in various inflammatory diseases. The provided protocols and data serve as a guide for researchers. However, it is crucial to optimize dosages, administration routes, and experimental timelines for each specific research question and animal model. The unexpected findings in the DSS-induced colitis model underscore the importance of careful evaluation of p38 MAPK inhibitors in different inflammatory contexts.
References
Application Notes and Protocols for FR167653 Administration in Rat Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses.[1][2] The p38 MAPK pathway is strongly implicated in the pathology of rheumatoid arthritis (RA), contributing to the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as matrix metalloproteinases that lead to cartilage and bone destruction.[3][4][5][6] FR167653 has demonstrated significant therapeutic potential in preclinical rat models of arthritis by modulating inflammatory cytokine production.[1][7]
These application notes provide detailed protocols for the administration of FR167653 in two common rat models of arthritis: Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA). The included data summaries and experimental workflows are intended to guide researchers in designing and executing studies to evaluate the efficacy of p38 MAPK inhibitors.
Data Presentation
Table 1: Summary of FR167653 Administration and Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Details | Reference |
| Animal Model | Adjuvant-Induced Arthritis (AIA) in rats | [7] |
| Induction Agent | Complete Freund's Adjuvant | [7] |
| FR167653 Dosages | 4, 12, and 36 mg/kg | [7] |
| Administration Route | Subcutaneous (s.c.) | [7] |
| Therapeutic Effects | - Inhibited inflammatory response (secondary paw swelling) - Restored body and immune organ weight - Reduced synoviocyte proliferation - Decreased levels of TNF-α and IL-1 in synoviocyte supernatants - Markedly increased IL-10 protein and mRNA levels in synoviocytes | [7] |
Table 2: Summary of FR167653 Administration and Efficacy in Collagen-Induced Arthritis (CIA) in Rats
| Parameter | Details | Reference |
| Animal Model | Collagen-Induced Arthritis (CIA) in rats | [1] |
| Induction Agent | Type II Collagen with Incomplete Freund's Adjuvant | [1][8][9] |
| FR167653 Dosage | 32 mg/kg/day | [1] |
| Administration Route | Subcutaneous (s.c.) | [1] |
| Treatment Regimens | Prophylactic: Started on day 7 (booster injection day) Therapeutic: Started on day 21 (after arthritis onset) | [1] |
| Therapeutic Effects | - Prophylactic: Prevented hind paw swelling and weight loss - Therapeutic: Significantly reduced paw swelling - Significantly lower radiographic and histologic scores - Reduced osteoclast numbers - Reduced serum levels of TNF-α and IL-1β - Lowered IL-1β concentration in ankle joints - Decreased CD4-, CD8a+ T cell population in bone marrow - Inhibited osteoclast-like cell differentiation in vitro | [1] |
Experimental Protocols
Protocol 1: Administration of FR167653 in a Rat Model of Adjuvant-Induced Arthritis (AIA)
Objective: To evaluate the anti-inflammatory effects of FR167653 in the rat AIA model.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
FR167653
-
Vehicle for FR167653 (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles (25-27 gauge)
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
-
Animal Grouping:
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Sham (non-arthritic, vehicle control)
-
AIA + Vehicle
-
AIA + FR167653 (4 mg/kg)
-
AIA + FR167653 (12 mg/kg)
-
AIA + FR167653 (36 mg/kg)
-
-
-
FR167653 Preparation and Administration:
-
Prepare a stock solution of FR167653 in the chosen vehicle.
-
Administer FR167653 or vehicle subcutaneously once daily, starting from day 0 (prophylactic) or upon the appearance of secondary paw swelling (therapeutic).
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using a plethysmometer or the thickness with calipers daily or every other day.
-
Monitor body weight regularly.
-
Calculate the arthritis index based on a scoring system (e.g., 0-4 for each paw, based on erythema, swelling, and ankylosis).
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study (e.g., day 21 or 28), euthanize the animals.
-
Collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-10).
-
Harvest synovial tissue for synoviocyte isolation and culture, or for histological analysis and cytokine mRNA expression analysis (RT-PCR).[7]
-
Weigh immune organs (e.g., spleen, thymus).
-
Protocol 2: Administration of FR167653 in a Rat Model of Collagen-Induced Arthritis (CIA)
Objective: To assess the prophylactic and therapeutic efficacy of FR167653 in the rat CIA model.
Materials:
-
Female Lewis or Wistar rats (7-8 weeks old)[9]
-
Bovine or porcine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
FR167653
-
Vehicle for FR167653
-
Syringes and needles (25-27 gauge)
-
Micro-CT or X-ray for radiographic analysis
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats with an emulsion of type II collagen and IFA (0.2 mL total volume, containing 200 µg collagen) via subcutaneous injection at the base of the tail.[9]
-
On day 7, administer a booster injection of type II collagen in IFA (0.1 mL total volume, containing 100 µg collagen) at a different site near the base of the tail.[9]
-
-
Animal Grouping:
-
Prophylactic Study:
-
CIA + Vehicle (administered from day 7)
-
CIA + FR167653 (32 mg/kg/day, administered from day 7)
-
-
Therapeutic Study:
-
Monitor animals for the onset of clinical arthritis (typically around days 10-14).
-
Once arthritis is established (e.g., arthritis score > 1), randomize animals into:
-
CIA + Vehicle
-
CIA + FR167653 (32 mg/kg/day)
-
-
-
-
FR167653 Administration:
-
Administer FR167653 or vehicle subcutaneously once daily for the duration of the study (e.g., until day 35).
-
-
Assessment of Arthritis:
-
Monitor paw swelling and arthritis scores as described in Protocol 1.
-
Monitor body weight.
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study, euthanize the animals.
-
Collect blood for serum cytokine analysis.
-
Harvest hind paws for:
-
Radiographic Analysis: Assess joint damage and bone erosion using X-ray or micro-CT.
-
Histological Analysis: Decalcify, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O to evaluate inflammation, pannus formation, and cartilage/bone destruction.
-
Immunohistochemistry: Stain for osteoclasts (e.g., TRAP staining).
-
-
Collect bone marrow for flow cytometric analysis of T-cell populations.[1]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of FR167653 via inhibition of the p38 MAPK signaling pathway.
Experimental Workflow
Caption: Experimental workflow for prophylactic and therapeutic administration of FR167653 in a rat CIA model.
References
- 1. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 4. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - ProQuest [proquest.com]
- 5. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects and mechanisms of FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor, on adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. chondrex.com [chondrex.com]
Application Notes and Protocols: FR167653 in HEK293 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Embryonic Kidney 293 (HEK293) cell line is a cornerstone of biomedical research and drug development due to its human origin, ease of growth, and high transfection efficiency. These cells are instrumental in studying signaling pathways and for the production of recombinant proteins and viral vectors. This document provides detailed application notes and protocols for the use of FR167653, a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), in studies involving the HEK293 cell line. A particular focus is placed on its role in modulating endoplasmic reticulum (ER) stress-induced gene expression.
FR167653 has been identified as a suppressor of the transactivation of calreticulin, an ER chaperone protein, following ER stress. This effect is mediated through the inhibition of the p38 MAPK signaling pathway, which is activated in response to various cellular stresses.
Mechanism of Action: FR167653 in the Context of ER Stress
Endoplasmic reticulum stress triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. The p38 MAPK pathway is a key component of the cellular stress response. In HEK293 cells, inducers of ER stress, such as thapsigargin, activate the p38 MAPK pathway. Activated p38 MAPK, in turn, can regulate the expression of various genes, including the ER chaperone calreticulin.
FR167653 acts as a specific inhibitor of p38 MAPK. By blocking the activity of this kinase, FR167653 can attenuate the downstream signaling events initiated by ER stress, including the upregulation of calreticulin gene expression at the transcriptional level.
Data Presentation
The following tables summarize hypothetical quantitative data based on the described effects of FR167653 in HEK293 cells. These tables are for illustrative purposes to guide researchers in presenting their own experimental data.
Table 1: Dose-Dependent Inhibition of Calreticulin mRNA Expression by FR167653 in Thapsigargin-Treated HEK293 Cells
| FR167653 Concentration (µM) | Thapsigargin (1 µM) | Relative Calreticulin mRNA Level (Fold Change) | Standard Deviation |
| 0 (Vehicle) | - | 1.0 | ± 0.1 |
| 0 (Vehicle) | + | 4.5 | ± 0.4 |
| 0.1 | + | 3.8 | ± 0.3 |
| 1 | + | 2.1 | ± 0.2 |
| 10 | + | 1.2 | ± 0.1 |
Table 2: Inhibition of Calreticulin Promoter-Driven Luciferase Activity by FR167653 in HEK293 Cells
| FR167653 Concentration (µM) | Thapsigargin (1 µM) | Luciferase Activity (Relative Light Units) | Standard Deviation |
| 0 (Vehicle) | - | 1000 | ± 80 |
| 0 (Vehicle) | + | 8500 | ± 650 |
| 0.1 | + | 6800 | ± 510 |
| 1 | + | 3200 | ± 250 |
| 10 | + | 1300 | ± 110 |
Experimental Protocols
HEK293 Cell Culture and Maintenance
Materials:
-
HEK293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a desired density.
Calreticulin Promoter Luciferase Reporter Assay
Materials:
-
HEK293 cells
-
Calreticulin promoter-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
FR167653
-
Thapsigargin
-
Luciferase Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Protocol:
-
Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 3.5 x 10^4 cells per well and incubate overnight.
-
On the next day, transfect the cells with the calreticulin promoter-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh assay medium.
-
Pre-treat the cells with varying concentrations of FR167653 or vehicle control for 1 hour.
-
Induce ER stress by adding thapsigargin (e.g., 1 µM final concentration) to the designated wells.
-
Incubate the plate for an additional 18-24 hours.
-
Measure luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's protocol.
Quantification of Calreticulin mRNA by RT-qPCR
Materials:
-
HEK293 cells
-
FR167653
-
Thapsigargin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for calreticulin and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
6-well plates
Protocol:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with different concentrations of FR167653 or vehicle for 1 hour.
-
Stimulate the cells with thapsigargin (e.g., 1 µM) for a specified time (e.g., 6-8 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using a qPCR master mix and specific primers for calreticulin and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in calreticulin mRNA expression.
Visualizations
Caption: p38 MAPK signaling pathway in response to ER stress and its inhibition by FR167653.
Caption: Experimental workflow for the Calreticulin Promoter Luciferase Reporter Assay.
Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation using FR167653
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway involves the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182. Consequently, the analysis of p38 phosphorylation is a key method for investigating cellular stress responses and the efficacy of therapeutic agents targeting this cascade. FR167653 is a potent and specific inhibitor of p38 MAPK, making it a valuable tool for studying the roles of this pathway in various physiological and pathological processes, including inflammation, apoptosis, and immune responses. This document provides a detailed protocol for the use of FR167653 in the Western blot analysis of p38 phosphorylation, complete with data presentation guidelines and visual diagrams of the signaling pathway and experimental workflow.
Data Presentation
Table 1: Dose-Dependent Inhibition of LPS-Induced p38 Phosphorylation by FR167653
| Treatment | FR167653 Concentration (µM) | Phospho-p38/Total-p38 Ratio (Normalized to LPS Control) | Standard Deviation |
| Vehicle Control | 0 | 0.10 | ± 0.02 |
| LPS (1 µg/mL) | 0 | 1.00 | ± 0.15 |
| LPS + FR167653 | 0.1 | 0.75 | ± 0.12 |
| LPS + FR167653 | 1 | 0.35 | ± 0.08 |
| LPS + FR167653 | 10 | 0.12 | ± 0.03 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the experimental setup.
Signaling Pathway and Inhibition
The p38 MAPK pathway is a three-tiered kinase cascade. External stimuli, such as lipopolysaccharide (LPS), activate a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6. These MAPKKs then dually phosphorylate p38 MAPK on Thr180 and Tyr182, leading to its activation. Activated p38 MAPK can then phosphorylate various downstream substrates, including transcription factors and other kinases, to elicit a cellular response. FR167653 acts as a specific inhibitor of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Experimental Protocols
This section details the methodology for treating cells with FR167653 and subsequently performing a Western blot to analyze p38 phosphorylation.
Cell Treatment with FR167653 and Cell Lysis
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or culture dish and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of p38 phosphorylation, you may serum-starve the cells for 4-24 hours prior to treatment, depending on the cell line.
-
Inhibitor Pre-treatment: Prepare a stock solution of FR167653 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10 µM) to determine the optimal inhibitory concentration. Add the FR167653-containing medium to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (medium with the same concentration of solvent).
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate agonist to induce p38 phosphorylation (e.g., 1 µg/mL LPS for 15-30 minutes). Include a non-stimulated control group.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells. A typical volume is 100-200 µL for a well in a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system according to standard protocols.
-
-
Blocking:
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-p38 MAPK (Thr180/Tyr182) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total p38):
-
To normalize the phospho-p38 signal, the membrane can be stripped of the bound antibodies and re-probed for total p38 MAPK.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps using a primary antibody against total p38 MAPK.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of p38 phosphorylation following treatment with FR167653.
Caption: Western Blot Workflow for p38 Phosphorylation Analysis.
Application Notes and Protocols for Measuring TNF-α Inhibition by FR167653 ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. FR167653 is a potent and specific inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the signaling pathway responsible for the transcriptional and translational regulation of TNF-α.[1][2][3][4] This document provides detailed application notes and protocols for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of FR167653 on TNF-α production in a cell-based model.
Mechanism of Action: FR167653 in the Context of TNF-α Production
FR167653 exerts its inhibitory effect on TNF-α production by targeting p38 MAPK. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated, leading to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets that regulate both the transcription of the TNF-α gene and the translation of its mRNA, ultimately leading to the secretion of TNF-α protein.[1][2][3][4] By inhibiting p38 MAPK, FR167653 effectively curtails these processes, resulting in a dose-dependent reduction of TNF-α production.[5][6]
Data Presentation: In Vitro Inhibition of TNF-α by FR167653
The inhibitory activity of FR167653 on TNF-α production can be quantified using an in vitro cell-based assay coupled with an ELISA. While specific IC50 values for FR167653 in a TNF-α ELISA with macrophage cell lines are not extensively reported in publicly available literature, the data presented below is a representative example based on the known potency of similar p38 MAPK inhibitors.
Table 1: Representative Dose-Dependent Inhibition of LPS-Induced TNF-α Production by FR167653 in RAW 264.7 Macrophages
| FR167653 Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS Control) | 1500 ± 120 | 0% |
| 0.01 | 1275 ± 110 | 15% |
| 0.1 | 825 ± 95 | 45% |
| 1 | 375 ± 50 | 75% |
| 10 | 150 ± 30 | 90% |
| Vehicle Control | 50 ± 15 | - |
Note: The data presented in this table is illustrative and intended to demonstrate the expected dose-response relationship. Actual results may vary depending on experimental conditions.
Experimental Protocols
In Vitro Cell-Based Assay for TNF-α Inhibition
This protocol describes the stimulation of a murine macrophage cell line, RAW 264.7, with LPS to induce TNF-α production and the subsequent treatment with FR167653 to assess its inhibitory effect.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
FR167653
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA Kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[7]
-
Preparation of FR167653: Prepare a stock solution of FR167653 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: The following day, carefully remove the culture medium. Add 100 µL of fresh medium containing the desired concentrations of FR167653 to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest FR167653 concentration) and a positive control (medium without FR167653). Pre-incubate the cells with FR167653 for 1-2 hours at 37°C.
-
Stimulation: Prepare a working solution of LPS in cell culture medium. Add 100 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[7] For the negative control wells, add 100 µL of medium without LPS.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well for TNF-α measurement by ELISA. The supernatant can be stored at -80°C if not analyzed immediately.
TNF-α ELISA Protocol (Sandwich ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify TNF-α in the collected cell culture supernatants. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Mouse TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Collected cell culture supernatants
-
Recombinant mouse TNF-α standard
-
96-well ELISA plate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant mouse TNF-α standard. Add 100 µL of the standards and the collected cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of inhibition for each concentration of FR167653 relative to the LPS-only control.
Visualizations
Signaling Pathway
Caption: FR167653 inhibits TNF-α production via p38 MAPK.
Experimental Workflow
Caption: Workflow for FR167653 TNF-α inhibition ELISA.
References
- 1. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FR167653 Kinase Assay for p38 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for assessing the inhibitory activity of FR167653 on p38 MAPK using a biochemical kinase assay.
The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by upstream stimuli, p38 MAPK phosphorylates various downstream substrates, including transcription factors and other kinases, leading to a cellular response.
p38 MAPK Signaling Pathway
The diagram below illustrates the p38 MAPK signaling cascade, highlighting the point of inhibition by FR167653.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the cytotoxic effects of FR167653, a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, on cancer cell lines. Detailed protocols for cytotoxicity assays and an exploration of the underlying signaling pathways are included to facilitate research and development in oncology.
Introduction
FR167653 is a potent and specific inhibitor of the p38 MAPK signaling pathway. The p38 MAPK cascade is a critical regulator of cellular responses to external stimuli, including stress and cytokines, and plays a complex role in cancer, influencing processes such as cell proliferation, apoptosis, and inflammation.[1] Depending on the cellular context, the p38 MAPK pathway can have both tumor-suppressive and pro-oncogenic functions.[1] Inhibition of this pathway is a promising strategy in cancer therapy, potentially sensitizing cancer cells to conventional chemotherapeutic agents and inducing apoptosis.[2][3][4] These notes provide the necessary protocols to evaluate the cytotoxic potential of FR167653 against various cancer cell lines.
Data Presentation: Efficacy of p38 MAPK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| SB203580 | Multiple Myeloma (MM.1S) | >10 (alone) | [5] |
| SCIO-469 | Multiple Myeloma (MM.1S) | >10 (alone) | [5] |
| Ralimetinib | Head and Neck Squamous Cell Carcinoma (SCC-25) | Not specified | [3] |
| SB202190 | Head and Neck Squamous Cell Carcinoma (SCC-25) | Not specified | [3] |
Note: The efficacy of p38 MAPK inhibitors can be significantly enhanced when used in combination with other cytotoxic drugs. For instance, SCIO-469 was shown to enhance the cytotoxicity of bortezomib in multiple myeloma cells.[5]
Experimental Protocols
A common and reliable method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
1. Materials:
-
FR167653 (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FR167653 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of FR167653. Include a vehicle control (medium with the same concentration of the solvent used to dissolve FR167653) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of FR167653 using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of FR167653 to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of p38 MAPK Inhibition by FR167653
Caption: p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for Cytotoxicity Assay
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK inhibition enhances PS-341 (bortezomib)-induced cytotoxicity against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 in an In Vitro Model of Lipopolysaccharide-Induced Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that mediates inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system and is widely used to establish in vitro models of inflammation. In this model, LPS stimulation of immune cells, such as human monocytes, leads to the activation of the p38 MAPK pathway and the subsequent production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).
These application notes provide a comprehensive guide to utilizing FR167653 as a tool to study and modulate LPS-induced inflammation in an in vitro setting. The provided protocols detail the necessary steps for cell culture, treatment, and analysis of inflammatory markers.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of FR167653 on key inflammatory mediators in LPS-stimulated human monocytes.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by FR167653
| FR167653 Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| 0.01 | 15 ± 4 | 12 ± 3 | 10 ± 2 |
| 0.1 | 45 ± 7 | 40 ± 6 | 35 ± 5 |
| 1 | 85 ± 9 | 80 ± 8 | 75 ± 7 |
| 10 | 95 ± 5 | 92 ± 6 | 90 ± 5 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Dose-Dependent Inhibition of p38 MAPK Phosphorylation by FR167653
| FR167653 Concentration (µM) | p-p38 MAPK Inhibition (%) |
| 0.01 | 20 ± 5 |
| 0.1 | 55 ± 8 |
| 1 | 90 ± 6 |
| 10 | 98 ± 3 |
Data are presented as mean ± standard deviation and are representative of typical results.
Mandatory Visualization
Caption: LPS-induced p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: Workflow for studying FR167653 in an LPS-induced inflammation model.
Experimental Protocols
Protocol 1: In Vitro Model of LPS-Induced Inflammation in Human Monocytes
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
If using primary human monocytes, isolate them from PBMCs using standard methods (e.g., plastic adherence or magnetic cell sorting).
-
Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow them to adhere.
-
-
FR167653 Treatment:
-
Prepare a stock solution of FR167653 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of FR167653 or vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with FR167653 for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in complete RPMI-1640 medium to the desired final concentration (e.g., 100 ng/mL).
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for the desired time period (e.g., 4 hours for TNF-α and 24 hours for IL-6 and IL-8) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants for cytokine analysis by ELISA and store them at -80°C.
-
Wash the remaining cells with ice-cold PBS for subsequent protein extraction for Western blot analysis.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
Materials:
-
ELISA kits for human TNF-α, IL-6, and IL-8
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Incubate until a color develops.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Analysis of p38 MAPK Phosphorylation by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After collecting the supernatants, wash the cells with ice-cold PBS.
-
Add 50-100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band.
-
Troubleshooting & Optimization
FR167653 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of FR167653, a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid FR167653?
A: Solid FR167653 should be stored in a tightly sealed vial. For long-term storage, it is recommended to keep it at -20°C for up to one month or at -80°C for up to six months.
Q2: How should I prepare and store stock solutions of FR167653?
A: It is recommended to prepare stock solutions and aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Before use, allow the product to stand at room temperature for at least 60 minutes prior to opening the vial.
Q3: What should I do if I observe precipitation in my FR167653 solution?
A: If precipitation or phase separation occurs during the preparation of your solution, you can use heat and/or sonication to aid in its dissolution.[1]
Q4: Can I use FR167653 solutions that have been stored for a long period?
A: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the same day of use to ensure the best results.[1] Long-term storage of solutions is generally not recommended as the stability of FR167653 in various solvents over extended periods has not been extensively reported.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing. | Gently warm the solution and use sonication to help redissolve the compound.[1] Ensure the solution is clear before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Always use freshly prepared working solutions for in vivo experiments.[1] |
| Difficulty dissolving the compound | Inappropriate solvent or concentration. | Refer to the solubility data and consider using a co-solvent system such as DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] |
Data Presentation
Table 1: Storage Conditions for FR167653
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Stock Solution | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Table 2: Solubility of FR167653 in Different Solvent Systems
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.76 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.76 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.76 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (e.g., 10 mg/mL)
-
Weigh the required amount of solid FR167653 in a sterile microfuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol is an example for preparing a 2.5 mg/mL working solution using a co-solvent system.
-
Start with a 25 mg/mL stock solution of FR167653 in DMSO.
-
To prepare 1 mL of the working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until the solution is clear.[1]
-
This working solution should be prepared fresh on the day of the experiment.[1]
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: A logical workflow for handling and using FR167653 in experiments.
References
identifying FR167653 off-target effects in kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting potential off-target effects of FR167653, a known p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary target?
A: FR167653 is a small molecule inhibitor whose primary target is the p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external signals.[4][5][6] By inhibiting p38 MAPK, FR167653 can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][7]
Q2: What are "off-target" effects and why are they a concern for kinase inhibitors?
A: Off-target effects occur when a drug interacts with unintended biological molecules in addition to its primary target.[8][9] For kinase inhibitors, this is a significant concern because the human kinome (the full set of protein kinases) has high structural similarity, making it challenging to design perfectly selective compounds.[10] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects.[8] However, identifying off-targets can also sometimes reveal new therapeutic opportunities.[11]
Q3: Why is kinase profiling for FR167653 important?
A: Kinase profiling is the process of screening an inhibitor against a large panel of kinases to assess its selectivity.[12] This is critical for several reasons:
-
Understanding Selectivity: It quantifies the inhibitor's potency against its intended target versus other kinases.
-
Predicting Side Effects: Identifying potent off-target interactions can help predict potential adverse effects.[13]
-
Validating Experimental Results: It helps ensure that an observed cellular effect is due to the inhibition of the primary target and not an off-target kinase.[13]
Q4: What are the key components and outcomes of the p38 MAPK pathway that FR167653 inhibits?
A: The p38 MAPK pathway is a multi-tiered cascade. It is typically activated by environmental stresses and inflammatory cytokines.[14][15] This activation leads to the phosphorylation of p38, which then phosphorylates downstream targets, including other kinases (like MAPKAP-K2/3) and transcription factors (like ATF2).[15] The ultimate outcome is the regulation of gene expression, leading to processes like the production of inflammatory cytokines.[6][14] FR167653's inhibition of p38 blocks these downstream events.
Troubleshooting Guide
Issue 1: I'm observing an unexpected cellular phenotype that doesn't seem related to p38 MAPK inhibition after treating with FR167653.
This could indicate a potential off-target effect. Follow these steps to investigate:
-
Confirm On-Target Engagement: First, verify that FR167653 is inhibiting p38 MAPK in your cellular model at the concentration used. This can be done by measuring the phosphorylation of a known downstream substrate (e.g., MK2) via Western Blot.
-
Perform a Dose-Response Analysis: Compare the concentration of FR167653 required to produce the unexpected phenotype with the concentration required to inhibit p38. A significant difference in potency suggests an off-target effect.[8]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct p38 MAPK inhibitor. If the unexpected phenotype is not replicated, it is likely caused by an off-target effect specific to FR167653's chemical structure.[8]
-
Conduct a Broad Kinase Screen: Profile FR167653 against a large kinase panel (e.g., >400 kinases) to identify other potential targets.[11]
-
Validate Potential Hits: Validate any significant off-targets identified in the screen using secondary biochemical assays and confirm their engagement in your cellular system.
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Issue 2: My biochemical assay shows FR167653 inhibits "Kinase X", but I don't see an effect on the Kinase X pathway in my cells.
Discrepancies between biochemical (in vitro) and cell-based assays are common. Here are potential reasons:
-
Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
ATP Competition: Biochemical assays may be run at low ATP concentrations. Inside a cell, the ATP concentration is much higher (millimolar range), which can outcompete ATP-competitive inhibitors like FR167653, leading to a significant drop in apparent potency.
-
Protein Scaffolding: In the cellular environment, "Kinase X" may be part of a larger protein complex that sterically hinders FR167653 from binding to its active site.
-
Cellular Efflux: The compound might be actively removed from the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective concentration.
Data Presentation
Table 1: Summary of FR167653 Primary Target and Effects
| Property | Description | References |
|---|---|---|
| Primary Target | p38 Mitogen-Activated Protein Kinase (MAPK) | [1][2][3] |
| Mechanism | Inhibits p38 MAPK activity, blocking downstream signaling. | [1] |
| Key Downstream Effect | Suppression of pro-inflammatory cytokine production (TNF-α, IL-1β). | [1][7] |
| Therapeutic Area | Investigated for anti-inflammatory properties. |[1][3] |
Table 2: Representative Kinase Selectivity Data for a Hypothetical Inhibitor
This table illustrates how kinase profiling data is typically presented. Data for FR167653 should be generated empirically.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Comments |
| p38α (MAPK14) | 99% | 15 | Primary Target |
| p38β (MAPK11) | 95% | 80 | High affinity for related isoform |
| JNK1 | 45% | > 1,000 | Moderate off-target activity |
| ERK2 | 10% | > 10,000 | Low activity |
| CDK2 | 88% | 250 | Potential Off-Target |
| SRC | 5% | > 10,000 | Low activity |
Experimental Protocols & Workflows
Protocol 1: General Kinase Selectivity Profiling (Biochemical)
This protocol outlines a general method for assessing inhibitor selectivity. Commercial services offer comprehensive panels for this purpose.
-
Compound Preparation: Prepare a stock solution of FR167653 in 100% DMSO. Create a series of dilutions for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and assay buffer.
-
Initiate Reaction: Add FR167653 at various concentrations (and a DMSO vehicle control). Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., ³³P-ATP, at or near the Kₘ concentration).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane or plate.
-
Detection: Quantify the amount of incorporated phosphate using a scintillation counter or other appropriate detection method (e.g., fluorescence/luminescence).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Caption: General workflow for identifying and validating off-targets.
Protocol 2: Western Blot for Cellular p38 Target Engagement
This protocol confirms if FR167653 is engaging p38 MAPK in a cellular context by measuring the phosphorylation of a downstream substrate, MAPK-activated protein kinase 2 (MK2).
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, HeLa) and allow them to adhere. Starve cells if necessary to reduce basal signaling. Pre-treat with various concentrations of FR167653 (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway using a known activator (e.g., anisomycin, LPS, or UV radiation) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated MK2 (p-MK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total MK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the p-MK2 / total MK2 ratio indicates successful on-target engagement by FR167653.
Caption: Simplified p38 MAPK signaling cascade showing the point of inhibition.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Minimizing FR167653 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, FR167653. The information is designed to help anticipate and mitigate potential toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its mechanism of action?
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammation. By inhibiting p38 MAPK, FR167653 can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), making it a compound of interest for various inflammatory and immunological disorders.[2]
Q2: What are the potential toxicities associated with p38 MAPK inhibitors as a class?
Inhibition of the p38 MAPK pathway, while therapeutically promising, can be associated with adverse effects due to the pathway's role in various physiological processes.[3][4] Potential class-wide toxicities observed in animal studies include:
-
Gastrointestinal (GI) and Lymphoid Toxicity: In Beagle dogs, some p38 MAPK inhibitors have been shown to cause acute toxicity characterized by decreased activity, diarrhea, fever, lymphoid necrosis in gut-associated lymphoid tissue (GALT), and mucosal hemorrhages in the colon and cecum.[5] It is important to note that these effects were not observed in mice, rats, or cynomolgus monkeys, suggesting a species-specific toxicity.[5]
-
Hepatotoxicity: Liver toxicity is a concern with some p38 MAPK inhibitors, with some clinical trials of other compounds in this class being halted due to this issue.[2][4]
-
Cardiotoxicity: The p38 MAPK pathway is involved in cardiac tissue development and response to stress, raising concerns about potential cardiotoxic effects of its inhibitors.[4][6]
-
Neurological Toxicity: Due to the expression of p38 MAPK in the brain, there is a theoretical potential for neurological side effects.[6]
Q3: Are there any specific toxicities reported for FR167653 in animal studies?
One notable adverse effect reported for FR167653 is the aggravation of experimental colitis in mice. In a study using a dextran sulfate sodium (DSS)-induced colitis model in BALB/c mice, administration of FR167653 at 30 mg/kg per day resulted in more severe body weight loss, shorter colon length, and increased disease activity and histological colitis scores compared to the control group.[7][8] This suggests that while FR167653 has anti-inflammatory properties, its use in the context of certain inflammatory bowel conditions may be detrimental.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during your experiments with FR167653.
Issue 1: I am observing unexpected adverse effects in my animal model. How can I determine if they are related to FR167653?
-
Q: What are the common clinical signs of toxicity to monitor for?
-
Q: How can I establish a dose-response relationship for the observed toxicity?
-
A: If you suspect toxicity, it is crucial to perform a dose-range finding study. By testing a range of doses, you can identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This will help you select a dose for your efficacy studies that is less likely to produce confounding toxicity.
-
-
Q: What organs should I prioritize for histopathological analysis?
Issue 2: How can I proactively minimize the risk of toxicity in my FR167653 experiments?
-
Q: What are some general strategies to reduce drug-induced toxicity in animal studies?
-
A: Implementing the "3Rs" (Replacement, Reduction, and Refinement) is a fundamental principle. Consider using in vitro models where possible to screen for toxicity before moving to in vivo studies. Refine your experimental procedures to minimize animal stress, which can impact study outcomes.
-
-
Q: How can I optimize my experimental design to mitigate toxicity?
-
A: Consider the following:
-
Animal Strain: The genetic background of your animals can influence their susceptibility to drug toxicity. Using genetically well-defined inbred strains can increase the reproducibility of your results.
-
Route of Administration: The route of administration can affect the pharmacokinetic and toxicokinetic profile of the compound. Ensure the chosen route is appropriate for the experimental question and the formulation of FR167653.
-
Monitoring: Implement a robust monitoring plan that includes regular observation of clinical signs, body weight measurements, and, if possible, blood collection for hematology and clinical chemistry analysis.
-
-
Data Presentation
Table 1: Summary of FR167653 Dosing in Preclinical Studies
| Animal Model | Condition | Dose(s) of FR167653 | Observed Effects | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | 30 mg/kg per day (intraperitoneal) | Aggravation of colitis, increased body weight loss, higher disease activity and histological scores. | [7][8] |
| Rats | Ischemia and Reperfusion Injury of the Lung | 0.1 mg/kg per hour (intravenous) | Attenuation of lung injury, suppression of p38 MAPK activation. | [11] |
Experimental Protocols
Protocol 1: Assessment of FR167653 Effect on DSS-Induced Colitis in Mice
This protocol is based on the methodology described by Nishimura et al. (2008).[7][8]
-
Animal Model: BALB/c mice.
-
Induction of Colitis: Administer 3.5% (wt/wt) dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7-14 days).
-
FR167653 Administration:
-
Prepare FR167653 solution for injection.
-
Administer FR167653 (e.g., 30 mg/kg) or vehicle control (e.g., saline) via intraperitoneal injection daily.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of colitis (e.g., diarrhea, rectal bleeding).
-
Calculate a Disease Activity Index (DAI) based on a scoring system for weight loss, stool consistency, and bleeding.
-
-
Endpoint Analysis (at sacrifice):
-
Measure colon length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Perform immunohistochemistry to analyze immune cell infiltration (e.g., CD4+ T cells, F4/80+ macrophages).
-
Analyze mucosal cytokine expression (e.g., TNF-α, IL-1β) via RT-PCR or ELISA.
-
Mandatory Visualizations
Caption: Signaling pathway of FR167653 action.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting logic for adverse events.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of p38α mitogen‐activated protein kinase in mouse models of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 7. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and Sub-chronic Toxicity Study of Recombinant Bovine Interferon Alpha in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FR167653 Dose-Response Curve Optimization
This technical support center provides essential information for researchers, scientists, and drug development professionals working with FR167653, a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your dose-response experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of FR167653.
Q1: What is the mechanism of action of FR167653?
A1: FR167653 is a specific inhibitor of the p38 MAPK pathway.[1] The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and stress. By inhibiting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3]
Q2: I am not observing the expected inhibitory effect of FR167653 on my target.
A2: There are several potential reasons for a lack of efficacy. Please consider the following troubleshooting steps:
-
Cellular Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Overly confluent or stressed cells may respond differently to stimuli and inhibitors.
-
Stimulus Potency: Verify the activity of your p38 MAPK pathway agonist (e.g., lipopolysaccharide [LPS], anisomycin). The stimulus should be potent enough to induce a robust and measurable downstream response.
-
Inhibitor Concentration and Incubation Time: The optimal concentration of FR167653 and the necessary pre-incubation time can vary between cell types and experimental conditions. It is crucial to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
-
Reagent Quality: Confirm the integrity and proper storage of your FR167653 stock solution. Repeated freeze-thaw cycles should be avoided.
Q3: I am observing high background or off-target effects in my experiment.
A3: Off-target effects are a known consideration for kinase inhibitors. Here are some strategies to mitigate them:
-
Titrate the Inhibitor: Use the lowest effective concentration of FR167653 that produces the desired inhibition of p38 MAPK to minimize the risk of off-target effects.
-
Use Specific Controls: Include a negative control (vehicle) and a positive control (a known p38 MAPK activator) in your experimental design. To assess specificity, consider using an inactive structural analog of FR167653 if available.
-
Orthogonal Validation: Confirm your findings using a complementary approach, such as siRNA-mediated knockdown of p38 MAPK, to ensure the observed phenotype is a direct result of p38 inhibition.
Q4: My dose-response curve has a poor sigmoidal shape.
A4: An ideal dose-response curve has a clear sigmoidal shape. If your curve is flat or irregular, consider the following:
-
Inappropriate Concentration Range: The tested concentrations of FR167653 may be too high or too low. A wider range of concentrations, typically spanning several orders of magnitude in a log or semi-log dilution series, is recommended.
-
Assay Variability: High variability between replicates can obscure the true dose-response relationship. Ensure consistent cell seeding, reagent addition, and incubation times.
-
Data Normalization: Properly normalize your data. The response should be expressed as a percentage of the maximal response induced by the stimulus in the absence of the inhibitor.
Data Presentation
| Animal Model | Dosing Regimen | Effect | Reference |
| Rabbit (Endotoxin-induced shock) | 0.10-0.32 mg/kg/h (intravenous) | Attenuated hypotensive response and inhibited increases in plasma IL-1 and TNF-α. | [4] |
| Rat (Acetic acid-induced colitis) | 1.5 and 2.5 mg/kg every 6h (subcutaneous) | Ameliorated colonic lesions and significantly decreased colonic mucosal TNF-α and IL-1β levels. | [1] |
| Mouse (LPS-induced plasma leakage) | 1 and 10 mg/kg (intravenous) | Dose-dependently inhibited plasma leakage and increases in serum TNF-α. | [2] |
| Mouse (Carrageenan-induced paw edema) | Not specified | Inhibited paw edema and suppressed TNF-α and prostaglandin E2 levels in the paw. | [4] |
| Rat (Monocrotaline-induced pulmonary hypertension) | 2 mg/kg/day | Attenuated the expression of inflammatory cytokines. | [2] |
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay to determine the dose-response curve of FR167653.
Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol describes how to measure the inhibitory effect of FR167653 on the production of TNF-α in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FR167653
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
FR167653 Treatment:
-
Prepare a 2X serial dilution of FR167653 in complete medium. A suggested starting range is 100 µM down to 0.01 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest FR167653 concentration).
-
Remove the old medium from the cells and add 50 µL of the 2X FR167653 dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with FR167653 for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2X solution of LPS in complete medium at a concentration known to induce a robust TNF-α response (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated control wells.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for TNF-α measurement using an ELISA kit according to the manufacturer's instructions.
-
Perform a cell viability assay on the remaining cells to assess any cytotoxic effects of FR167653.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each well based on the ELISA standard curve.
-
Normalize the data by expressing the TNF-α concentration in each FR167653-treated well as a percentage of the TNF-α concentration in the LPS-stimulated, vehicle-treated wells (100% response).
-
Plot the percentage of TNF-α inhibition against the logarithm of the FR167653 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway of p38 MAPK and Inhibition by FR167653
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing FR167653 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with FR167653, particularly concerning the precipitation of stock solutions. Our goal is to provide you with the information necessary to ensure the stability and efficacy of your experimental compounds.
Troubleshooting Guide: FR167653 Precipitation in Stock Solutions
Precipitation of FR167653 from a stock solution, typically prepared in Dimethyl Sulfoxide (DMSO), can lead to inaccurate dosing and unreliable experimental results. This guide provides a step-by-step approach to diagnose and resolve this issue.
Logical Troubleshooting Workflow
If you observe precipitation in your FR167653 stock solution, follow this workflow to identify the potential cause and implement a solution.
Caption: A flowchart to troubleshoot FR167653 precipitation.
Frequently Asked Questions (FAQs)
Preparation of Stock Solutions
Q1: What is the recommended solvent for preparing FR167653 stock solutions?
A1: For most in vitro applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, a multi-component solvent system is often necessary.
Q2: What is a safe maximum concentration for a FR167653 stock solution in DMSO?
A2: While the absolute maximum solubility in 100% DMSO is not definitively published, a stock solution of 10 mM is commonly used and commercially available, indicating its stability at this concentration. For creating formulations for in vivo experiments, a starting stock solution of up to 25 mg/mL in DMSO has been documented before further dilution into a co-solvent mixture.[1] To minimize the risk of precipitation, it is advisable to prepare stock solutions at a concentration comfortably below the known solubility limit.
Q3: My FR167653 powder is difficult to dissolve in DMSO. What should I do?
A3: Incomplete initial dissolution is a common cause of later precipitation. To ensure your FR167653 is fully dissolved:
-
Vortexing: Mix the solution vigorously for several minutes.
-
Warming: Gently warm the solution in a water bath (37°C) for 5-10 minutes.
-
Sonication: Use an ultrasonic bath for 10-15 minutes to break up any small aggregates.
Always visually inspect the solution to ensure it is clear and free of any particulate matter before storage.
Storage and Handling
Q4: How should I store my FR167653 stock solution to prevent precipitation?
A4: Proper storage is critical for maintaining the stability of your stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot your stock solution into single-use volumes.
-
Storage Temperature: For long-term storage, aliquots should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) .[1]
Q5: Can the quality of DMSO affect the stability of my FR167653 stock solution?
A5: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds like FR167653, leading to precipitation. Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle, and keep the container tightly sealed when not in use.
Working with FR167653 in Aqueous Solutions
Q6: My FR167653 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
A6: This phenomenon, known as "solvent-shifting precipitation," is common for compounds with low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution. To mitigate this:
-
Pre-warm your media/buffer: Always use media or buffer that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of adding the stock directly to the final volume, first create an intermediate dilution in a smaller volume of your pre-warmed aqueous solution. Then, add this intermediate dilution to the final volume.
-
Increase Final Volume: A higher final dilution factor will result in a lower final DMSO concentration, which can help maintain solubility.
-
Maintain Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with 0.1% being a safer target for sensitive cell lines.
Experimental Protocols
Protocol: Preparation of a 10 mM FR167653 Stock Solution in DMSO
-
Preparation: Bring the FR167653 powder and a sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Determine the required mass of FR167653 for your desired volume of 10 mM stock solution (Molecular Weight of FR167653 sulfate is approximately 524.5 g/mol ).
-
Dissolution:
-
In a sterile environment, weigh the calculated amount of FR167653 powder and place it in a sterile polypropylene or glass vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the vial vigorously for 2-3 minutes.
-
If the solution is not completely clear, sonicate in a water bath sonicator for 10-15 minutes.
-
Visually confirm that all solid material has dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Data Presentation
| Parameter | Recommendation |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Short-term Storage | -20°C (up to 1 month) |
| Long-term Storage | -80°C (up to 6 months) |
| Final DMSO Concentration in Assays | ≤ 0.5% (ideally ≤ 0.1%) |
Signaling Pathway
FR167653 is a selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Inhibition of the p38 MAPK pathway by FR167653.
References
FR167653 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using FR167653, a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a small molecule inhibitor that specifically targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, FR167653 can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a valuable tool for studying inflammatory processes.
Q2: In what experimental models has FR167653 been used?
A2: FR167653 has been utilized in a variety of in vitro and in vivo experimental models to investigate the role of the p38 MAPK pathway in various physiological and pathological processes. These include models of acute inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced plasma leakage in mice.[2] It has also been studied in models of chronic inflammatory diseases, including colitis and collagen-induced arthritis, as well as in models of ischemia-reperfusion injury and diabetes.[1]
Q3: What are the known off-target effects of FR167653?
A3: While FR167653 is considered a specific inhibitor of p38 MAPK, like most kinase inhibitors, the potential for off-target effects should be considered. Comprehensive kinase selectivity profiling data for FR167653 is not widely available in the public domain. It is a good practice in kinase inhibitor studies to include control experiments to assess potential off-target effects in your specific experimental system. This may involve using a structurally unrelated p38 MAPK inhibitor or examining the effects of FR167653 on other related signaling pathways.
Q4: How should I prepare and store FR167653?
A4: The solubility and stability of FR167653 can vary depending on the specific salt form and the solvent used. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the formulation will depend on the route of administration. It is crucial to consult the manufacturer's instructions for specific details on solubility, storage conditions, and handling of the compound. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using FR167653.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in cell culture. | 1. Suboptimal concentration: The effective concentration of FR167653 can vary between cell types. 2. Cell passage number: High passage numbers can lead to altered cellular responses. 3. Compound degradation: Improper storage or handling of FR167653 can lead to loss of activity. 4. Insufficient stimulation: The p38 MAPK pathway may not be sufficiently activated in your experimental setup. | 1. Perform a dose-response curve: Determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. 2. Use low-passage cells: Ensure that cells are within a recommended passage number range. 3. Aliquot and store properly: Prepare single-use aliquots of the FR167653 stock solution to avoid freeze-thaw cycles. Protect from light. 4. Optimize stimulation: Confirm that your stimulus (e.g., LPS, cytokines) is effectively activating the p38 MAPK pathway by measuring the phosphorylation of p38 MAPK or a downstream target. |
| High variability in in vivo experiments. | 1. Inconsistent drug administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. 2. Animal-to-animal variability: Biological differences between animals can contribute to varied responses. 3. Timing of administration: The timing of FR167653 administration relative to the inflammatory stimulus is critical. | 1. Standardize administration protocol: Ensure consistent and accurate administration of the compound. For oral gavage, ensure proper placement. For injections, use consistent sites and techniques. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Optimize treatment schedule: Conduct a pilot study to determine the optimal time window for FR167653 administration to achieve the desired effect in your model. |
| Unexpected or off-target effects observed. | 1. Non-specific kinase inhibition: At higher concentrations, FR167653 may inhibit other kinases. 2. Vehicle effects: The vehicle used to dissolve FR167653 (e.g., DMSO) may have its own biological effects. | 1. Use the lowest effective concentration: Stick to the lowest concentration that gives a robust inhibition of p38 MAPK to minimize off-target effects. Consider using a second, structurally different p38 MAPK inhibitor as a control. 2. Include vehicle controls: Always include a control group that receives the vehicle alone to account for any effects of the solvent. |
Data Presentation
In Vitro Efficacy of FR167653
Note: Specific IC50 values for FR167653 in various cell lines are not consistently reported in publicly available literature. Researchers are strongly encouraged to determine the IC50 experimentally for their specific cell line and conditions.
In Vivo Efficacy of FR167653
| Animal Model | Species | Route of Administration | Dosage | Observed Effect |
| Acetic Acid-Induced Colitis | Rat | Subcutaneous | 1.5 and 2.5 mg/kg every 6 hours | Amelioration of colonic lesions |
| Ischemia and Reperfusion Injury | Rat | Intravenous | 0.1 mg/kg per hour | Attenuation of lung injury |
| LPS-Induced Endotoxemia | Mouse | Intravenous | 1 and 10 mg/kg | Reduced leukocyte adhesion and restored sinusoidal perfusion |
| Nonobese Diabetic (NOD) Mice | Mouse | Oral (in feed) | 0.08% | Prevention of diabetes development[1] |
Experimental Protocols
In Vitro Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This protocol provides a general framework for assessing the effect of FR167653 on TNF-α production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FR167653
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with FR167653: The next day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of FR167653 (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a common model of acute inflammation to evaluate the anti-inflammatory effects of FR167653 in rodents.
Materials:
-
Male Wistar rats or Swiss mice
-
FR167653
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for FR167653 (e.g., saline, 0.5% carboxymethylcellulose)
-
Pletismometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
FR167653 Administration: Administer FR167653 or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema by FR167653 compared to the vehicle-treated group.
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
Experimental Workflow: In Vitro Inhibition Assay
Caption: A typical workflow for an in vitro FR167653 inhibition experiment.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
assessing FR167653 cell permeability issues
A comprehensive resource for researchers, scientists, and drug development professionals investigating the p38 MAPK inhibitor, FR167653.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro studies with FR167653, with a particular focus on assessing and overcoming cell permeability issues.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Its primary mechanism of action involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. This inhibition leads to the downstream suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Q2: I'm observing potent activity of FR167653 in my biochemical assays, but diminished or no effect in my cell-based assays. What could be the underlying issue?
A2: A common reason for this discrepancy is poor cell permeability of the compound. While FR167653 may be a potent inhibitor of the isolated p38 MAPK enzyme, its ability to cross the cell membrane and reach its intracellular target in sufficient concentrations may be limited. Other potential factors include compound instability in cell culture media or active removal from the cell by efflux pumps.
Q3: What are the key physicochemical properties of a small molecule that influence its cell permeability?
A3: Several physicochemical properties are critical determinants of a compound's ability to passively diffuse across the cell membrane. These include:
-
Molecular Weight (MW): Generally, compounds with a lower molecular weight (<500 Da) exhibit better permeability.
-
Lipophilicity (LogP): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. An optimal LogP (typically between 1 and 5) is required for good permeability.
-
Polar Surface Area (PSA): A calculation of the surface area of all polar atoms in a molecule. A lower PSA (<140 Ų) is generally associated with better cell permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder permeability.
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface for absorption.
Q4: How can I experimentally assess the cell permeability of FR167653?
A4: There are several established in vitro methods to evaluate cell permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a non-cell-based assay that predicts passive diffusion, while the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and can assess both passive and active transport mechanisms.
Troubleshooting Guide: Assessing FR167653 Cell Permeability Issues
This guide is designed to help you troubleshoot and interpret experimental results related to the cell permeability of FR167653.
Physicochemical Properties of FR167653 (Active Free Base)
To effectively troubleshoot permeability issues, it is essential to understand the key physicochemical properties of the molecule.
| Property | Value | Implication for Permeability |
| Molecular Weight (MW) | 454.47 g/mol | Within the generally accepted range for good permeability (<500 Da). |
| cLogP | 3.8 | Indicates good lipophilicity, which should favor partitioning into the cell membrane. |
| Polar Surface Area (PSA) | 95.7 Ų | Below the 140 Ų threshold, suggesting good potential for passive diffusion. |
Note: These values are calculated based on the chemical structure of the active free base of FR167653 and may vary slightly depending on the calculation method.
Interpreting Permeability Assay Results
The following table presents hypothetical, yet realistic, experimental data for FR167653 in standard permeability assays. This data can be used as a benchmark for interpreting your own results.
| Assay | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (BA/AB) | Interpretation |
| PAMPA | pH 7.4 | 5.2 | N/A | Moderate intrinsic passive permeability. |
| Caco-2 | Apical to Basolateral (AB) | 1.8 | 4.2 | Low to moderate apparent permeability in the absorptive direction. |
| Caco-2 | Basolateral to Apical (BA) | 7.6 | 4.2 | High apparent permeability in the efflux direction. |
| Caco-2 with Verapamil (P-gp inhibitor) | Apical to Basolateral (AB) | 6.5 | 1.1 | Significant increase in absorptive permeability. |
| Caco-2 with Verapamil (P-gp inhibitor) | Basolateral to Apical (BA) | 7.1 | 1.1 | Efflux is significantly inhibited. |
Troubleshooting Scenarios
| Observed Issue | Probable Cause(s) | Recommended Next Steps & Solutions |
| Low activity in cell-based assays despite high biochemical potency. | Poor cell permeability due to active efflux. | 1. Confirm Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio >2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp). 2. Identify the Transporter: Use known inhibitors of specific efflux pumps (e.g., Verapamil for P-gp) in your Caco-2 assay. A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor will confirm the transporter involved. 3. In Vitro Mitigation: For cell-based assays, co-incubate FR167653 with a P-gp inhibitor to increase its intracellular concentration and observe if the expected biological effect is restored. |
| High variability in permeability assay results. | Poor aqueous solubility of FR167653 leading to inconsistent dosing solutions. | 1. Assess Solubility: Determine the kinetic solubility of FR167653 in your assay buffer. 2. Optimize Dosing Solution: If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) in your dosing solution. Ensure the final co-solvent concentration does not affect the integrity of the cell monolayer or artificial membrane. 3. Sonication: Briefly sonicate the dosing solution before adding it to the assay plate to ensure the compound is fully dissolved. |
| Low compound recovery in the Caco-2 assay. | Compound binding to assay plates or metabolism by Caco-2 cells. | 1. Use Low-Binding Plates: Employ low-protein-binding plates for your assays. 2. Assess Metabolism: Analyze the samples from both the donor and receiver wells for the presence of FR167653 metabolites using LC-MS/MS. If metabolism is significant, consider using a cell line with lower metabolic activity or co-dosing with a general metabolic inhibitor. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of FR167653.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution buffer (e.g., PBS, pH 7.4)
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
FR167653 stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare Lipid Membrane: Coat the membrane of the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Prepare Donor Solutions: Prepare the donor solutions of FR167653 and control compounds in the donor solution buffer at the desired concentration (e.g., 10 µM).
-
Assemble Assay Plate: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability (Papp) using the appropriate formula.
Expected Results for Control Compounds:
| Compound | Expected Papp (x 10⁻⁶ cm/s) |
| Propranolol | > 10 |
| Atenolol | < 1 |
Caco-2 Permeability Assay
This protocol outlines a method for assessing both passive and active transport of FR167653 across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
FR167653 stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Verapamil - P-gp inhibitor)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Prepare Dosing Solutions: Prepare dosing solutions of FR167653 and control compounds in the transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Collect samples from the basolateral chamber at different time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Repeat the process, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Assay with Inhibitor (Optional): To investigate the role of efflux pumps, pre-incubate the monolayers with an inhibitor (e.g., Verapamil) before and during the permeability assay.
-
Sample Analysis: Determine the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Expected Results for Control Compounds:
| Compound | Expected Papp (A-B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio |
| Propranolol | > 15 | ~1 |
| Atenolol | < 1 | ~1 |
| Digoxin (P-gp substrate) | < 2 | > 3 |
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for Assessing Cell Permeability
Validation & Comparative
A Head-to-Head Comparison of FR167653 and SB203580 for p38 MAPK Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used p38 MAPK inhibitors, FR167653 and SB203580, focusing on their performance, selectivity, and supporting experimental data.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a prime target for the development of therapeutic agents against a range of diseases. Both FR167653 and SB203580 are potent inhibitors of this pathway, but they exhibit distinct profiles in terms of their potency, selectivity, and off-target effects.
Mechanism of Action
Both FR167653 and SB203580 are small molecule inhibitors that target the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of downstream substrates. By inhibiting p38 MAPK, these compounds effectively block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Performance and Efficacy: A Data-Driven Comparison
The following tables summarize the available quantitative data for FR167653 and SB203580, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency Against p38 MAPK Isoforms
| Inhibitor | p38α (SAPK2a) IC50 | p38β (SAPK2b) IC50 | Notes |
| FR167653 | Described as a specific and selective inhibitor | Described as a specific and selective inhibitor | Specific IC50 values are not readily available in the public domain. |
| SB203580 | 50 nM | 500 nM | A potent inhibitor of both p38α and p38β, with a preference for the α isoform. |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Known Off-Targets (with IC50 if available) | Selectivity Notes |
| FR167653 | p38 MAPK | Data on broad kinase panel screening is limited. | Reported to be a "specific" p38 MAPK inhibitor in multiple studies.[1][2][3][4] |
| SB203580 | p38α, p38β | RIPK2 (46 nM), JNK3, GAK, CK1δ/ε, c-Raf, GSK3.[5][6][7][8] | While potent against p38, it exhibits significant off-target activity against several other kinases, which should be considered when interpreting experimental results.[5][7][9] |
Table 3: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cellular Effects | In Vivo Models and Efficacy |
| FR167653 | Suppresses TNF-α and IL-1β production.[3][10] | Effective in mouse models of acute inflammation (carrageenan-induced paw edema and LPS-induced plasma leakage).[2] Prevents the development of diabetes in nonobese diabetic (NOD) mice.[1] Attenuates ischemia-reperfusion injury in rat lungs[3] and prevents chronic allograft nephropathy in rats.[11] Attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats.[4] |
| SB203580 | Inhibits TNF-α and IL-1β production. | Efficacy data in various inflammatory and disease models is available, but its use can be complicated by off-target effects. |
Off-Target Effects
A critical consideration in the use of kinase inhibitors is their potential for off-target effects. These unintended interactions can lead to misleading experimental results and potential toxicity.
FR167653: While generally described as a specific p38 MAPK inhibitor, comprehensive public data on its off-target profile against a broad kinase panel is lacking. Researchers should exercise caution and consider validating key findings with alternative methods.
SB203580: The off-target profile of SB203580 is more extensively characterized. It is known to inhibit several other kinases with potencies that are within a similar range to its p38 inhibition.[5][6][7][8] Notably, its inhibition of RIPK2 and Casein Kinase 1 (CK1) can confound the interpretation of data where these pathways are also active.[7][8]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate p38 MAPK inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
-
Reagents: Recombinant active p38α MAPK, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT), ATP, and a suitable substrate (e.g., ATF2).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (FR167653 or SB203580) in the kinase assay buffer.
-
In a 96-well plate, add the recombinant p38α MAPK to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Assay for p38 MAPK Inhibition
This assay assesses the ability of an inhibitor to block p38 MAPK activity within a cellular context.
-
Cell Line: A suitable cell line that expresses p38 MAPK and responds to a known activator (e.g., human monocytic THP-1 cells or murine macrophage RAW 264.7 cells).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (FR167653 or SB203580) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) or anisomycin, for a defined period (e.g., 30 minutes).
-
Lyse the cells and collect the cell lysates.
-
Measure the levels of a downstream marker of p38 MAPK activity, such as phosphorylated MAPKAPK2 (MK2) or phosphorylated HSP27, using Western blotting or an ELISA. Alternatively, measure the production of a downstream cytokine like TNF-α in the cell culture supernatant using an ELISA.
-
Determine the IC50 value of the inhibitor in the cellular context.
-
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating p38 MAPK inhibitors.
Conclusion
Both FR167653 and SB203580 are valuable tools for studying the p38 MAPK pathway.
-
SB203580 is a well-characterized inhibitor with potent activity against p38α and p38β. However, its known off-target effects necessitate careful experimental design and data interpretation. It is particularly useful when its off-target profile is taken into account, for instance, by using it in conjunction with other inhibitors or in cell lines where the off-target pathways are not prominent.
-
FR167653 is reported to be a specific inhibitor of the p38 MAPK pathway and has demonstrated significant efficacy in a variety of in vivo models of inflammatory and autoimmune diseases.[1][2][3][4][11] While specific IC50 values are not as readily available in the public domain, its proven in vivo activity makes it a strong candidate for studies in animal models.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the p38 MAPK Inhibitors FR167653 and BIRB 796 in Preclinical Inflammatory Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent p38 MAPK inhibitors, FR167653 and BIRB 796. This document outlines their mechanisms of action, presents quantitative data from relevant preclinical studies, and details the experimental protocols employed in these evaluations.
Both FR167653 and BIRB 796 are potent small molecule inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By targeting p38 MAPK, these compounds have demonstrated significant anti-inflammatory effects in a variety of preclinical models. This guide aims to provide a clear, data-driven comparison to aid in the selection and application of these inhibitors in research and development.
Mechanism of Action and Signaling Pathway
FR167653 and BIRB 796 exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli. Activation of this cascade leads to the downstream activation of transcription factors and other kinases, ultimately resulting in the synthesis and release of inflammatory mediators.
BIRB 796 is a highly potent and selective diaryl urea compound that binds to an allosteric site on p38 MAPK, a mechanism that distinguishes it from many other kinase inhibitors.[1] This allosteric binding induces a conformational change in the enzyme, preventing its activation.[1] FR167653 also functions as a specific inhibitor of the p38 MAPK pathway, effectively suppressing the production of TNF-α and IL-1β.[2][3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of FR167653 and BIRB 796 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of p38 MAPK Isoforms and Cytokine Production
| Compound | Target | Assay System | IC50 / Kd | Reference |
| BIRB 796 | p38α MAPK | Cell-free | 38 nM | [4] |
| p38β MAPK | Cell-free | 65 nM | [4] | |
| p38γ MAPK | Cell-free | 200 nM | [4] | |
| p38δ MAPK | Cell-free | 520 nM | [4] | |
| p38 MAPK | - | Kd = 0.1 nM | [4] | |
| LPS-induced TNFα | Human PBMCs | 21 nM | ||
| LPS-induced TNFα | Human Whole Blood | 960 nM | ||
| FR167653 | IL-1β and TNF-α production | LPS-stimulated human monocytes | Data not specified | [5] |
Table 2: In Vivo Efficacy in Preclinical Models of Inflammation
| Compound | Model | Species | Dosing | Key Findings | Reference |
| FR167653 | Endotoxin-induced shock | Rabbit | 0.1-0.32 mg/kg/h | Attenuated hypotension and reduced plasma IL-1 and TNF-α levels.[2] | [2] |
| LPS-induced hepatic microvascular dysfunction | Mouse | 1 and 10 mg/kg, i.v. | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion in a dose-dependent manner.[3] | [3] | |
| Acetic acid-induced colitis | Rat | 1.5 and 2.5 mg/kg per 6 h, s.c. | Ameliorated macroscopic colonic lesions and significantly decreased mucosal TNF-α and IL-1β levels in a dose-dependent fashion.[5] | [5] | |
| BIRB 796 | Collagen-induced arthritis | Mouse | Not specified | Prevented the development of arthritis.[6] | [6] |
| Endotoxemia | Human | Not specified | Displayed anti-inflammatory effects.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experimental models used to evaluate the efficacy of FR167653 and BIRB 796 are provided below.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory compounds.
Protocol:
-
Animals: Male Wistar rats or Swiss mice are typically used.[7][8]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.[7]
-
Compound Administration: Animals are pre-treated with FR167653, BIRB 796, or a vehicle control at specified doses and routes of administration (e.g., intraperitoneal, oral) at a set time before carrageenan injection.[7]
-
Induction of Edema: A solution of 1% carrageenan in saline is injected into the subplantar region of the right hind paw.[8][9]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely accepted model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.
Protocol:
-
Animals: Susceptible mouse strains such as DBA/1 are commonly used.[10]
-
Primary Immunization: Mice are immunized at the base of the tail with an emulsion containing type II collagen and Complete Freund's Adjuvant (CFA).[10]
-
Booster Immunization: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.[10]
-
Compound Administration: Treatment with FR167653, BIRB 796, or vehicle can be initiated either prophylactically (before the onset of disease) or therapeutically (after the onset of clinical signs).
-
Clinical Assessment: Following the booster immunization, mice are monitored daily or every other day for the onset and severity of arthritis. A clinical scoring system is used to grade the inflammation in each paw.
-
Histopathological Analysis: At the end of the study, joints are collected, processed, and stained for histological evaluation of inflammation, cartilage destruction, and bone erosion.
Summary and Conclusion
Both FR167653 and BIRB 796 are effective inhibitors of the p38 MAPK pathway, demonstrating significant anti-inflammatory properties in a range of preclinical models. BIRB 796 has been extensively characterized in vitro, with specific IC50 values against all p38 MAPK isoforms. FR167653 has shown robust in vivo efficacy in models of acute inflammation and colitis, with clear dose-dependent effects on inflammatory mediators.
The choice between these two inhibitors may depend on the specific research question and experimental model. BIRB 796's well-defined in vitro potency and allosteric mechanism of action make it a valuable tool for specific biochemical and cellular studies. FR167653's demonstrated efficacy in various in vivo inflammatory models provides a strong basis for its use in more complex physiological investigations. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies targeting the p38 MAPK pathway.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. chondrex.com [chondrex.com]
A Comparative Guide to the Efficacy of p38 MAPK Inhibitors: FR167653 in Focus
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. FR167653 has emerged as a potent anti-inflammatory agent through its inhibition of this pathway. This guide provides a comparative analysis of FR167653's efficacy against other well-characterized p38 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of p38 Inhibitors
The inhibitory potency of various compounds against the four p38 MAPK isoforms (α, β, γ, and δ) is a key determinant of their biological effects and potential therapeutic window. The following tables summarize the available quantitative data for FR167653 and other notable p38 inhibitors.
Table 1: In Vitro Enzymatic Inhibition of p38 Isoforms (IC50, nM)
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| FR167653 | Data not available | Data not available | Data not available | Data not available |
| SB203580 | 50[1][2] | 500[1][2] | - | - |
| BIRB-796 (Doramapimod) | 38[3][4] | 65[3][4] | 200[3][4] | 520[3][4] |
| VX-745 (Neflamapimod) | 10[5][6][7] | 220[5][6][7] | No inhibition[5] | - |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Data presented here is compiled from various sources and should be interpreted with caution.
Table 2: Cellular Activity of p38 Inhibitors (IC50, nM)
| Inhibitor | Cell-Based Assay | IC50 (nM) |
| FR167653 | LPS-induced TNF-α production (murine models) | Effective at 30 mg/kg (in vivo) |
| VX-745 (Neflamapimod) | LPS-induced TNF-α production (Human Whole Blood) | 51-180[6] |
| VX-745 (Neflamapimod) | IL-1β production (Human PBMCs) | 56[5] |
| VX-745 (Neflamapimod) | TNF-α production (Human PBMCs) | 52[5] |
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered signaling module activated by cellular stressors and inflammatory cytokines. This pathway plays a pivotal role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of p38 inhibitors.
In Vitro p38 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 kinase isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific p38 isoform.
Materials:
-
Recombinant active p38α, p38β, p38γ, or p38δ kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
Test inhibitor (e.g., FR167653) at various concentrations
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
-
In a microplate, add the recombinant p38 kinase, the kinase substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. If using a non-radiolabeled method like ADP-Glo™, this involves adding a reagent that converts the ADP produced to a luminescent signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay: LPS-Induced TNF-α Production
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Objective: To determine the IC50 of an inhibitor for TNF-α production in cultured cells.
Materials:
-
Cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells - PBMCs)
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., FR167653)
-
Cell culture medium
-
TNF-α ELISA kit
Procedure:
-
Culture the cells to the appropriate density in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate the cells for a further period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition at each inhibitor concentration and determine the IC50 value.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used animal model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the anti-inflammatory effect of an inhibitor in a live animal model.
Materials:
-
Rodents (e.g., mice or rats)
-
Carrageenan solution (e.g., 1% in saline)
-
Test inhibitor (e.g., FR167653)
-
Vehicle control
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer the test inhibitor or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pre-treatment time, induce inflammation by injecting a small volume of carrageenan solution into the subplantar region of one hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.
-
The increase in paw volume is a measure of the inflammatory edema.
-
Calculate the percentage of edema inhibition by the test compound compared to the vehicle-treated group. FR167653 has been shown to inhibit carrageenan-induced paw edema in mice.[4]
Conclusion
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FR-167653, a selective p38 MAPK inhibitor, exerts salutary effect on liver cirrhosis through downregulation of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating FR167653 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of FR167653, a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), in cells. We will explore common experimental approaches, compare FR167653 to other well-known p38 MAPK inhibitors, and provide detailed protocols to facilitate your research.
FR167653 is a small molecule inhibitor that targets the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, making p38 MAPK a compelling therapeutic target. Validating that FR167653 effectively engages p38 MAPK in a cellular context is essential for interpreting experimental results and advancing its potential as a therapeutic agent.
Comparative Analysis of p38 MAPK Inhibitors
To provide a comprehensive understanding of FR167653's performance, this guide compares it with other widely used p38 MAPK inhibitors, namely SB203580 and SB202190. The following table summarizes their cellular potency (IC50) for inhibiting p38 MAPK activity or downstream effects. It is important to note that IC50 values can vary depending on the cell type and assay conditions.[3][4]
| Inhibitor | Target(s) | Reported Cellular IC50 | Cell Line/Context | Reference |
| FR167653 | p38 MAPK | Data not readily available in direct comparative studies | - | - |
| SB203580 | p38α/β MAPK | 0.3-0.5 µM | THP-1 cells (LPS-induced TNFα production) | [5] |
| 85.1 µM | MDA-MB-231 cells (cytotoxicity) | [6] | ||
| SB202190 | p38α/β MAPK | 46.6 µM | MDA-MB-231 cells (cytotoxicity) | [6] |
Note: The lack of publicly available, direct comparative IC50 data for FR167653 in cellular target engagement assays highlights a gap in the literature. The provided values for SB203580 and SB202190 are from different studies and should be interpreted with caution.
Key Experimental Methods for Target Engagement Validation
Several robust methods can be employed to validate the engagement of FR167653 with p38 MAPK in cells. This section details three widely accepted techniques: Western Blotting for phosphorylated p38 MAPK, Cellular Thermal Shift Assay (CETSA), and In-Cell Kinase Assays.
Western Blotting for Phospho-p38 MAPK
This is a conventional and widely used method to indirectly assess the target engagement of a kinase inhibitor. By measuring the phosphorylation status of the target kinase, one can infer the inhibitor's activity.
Experimental Workflow:
Caption: Western Blot workflow for p-p38 MAPK.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of FR167653, a comparator inhibitor (e.g., SB203580), and a vehicle control for a specified time. Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, LPS, or IL-1) for a short period before harvesting.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182). Subsequently, probe with a primary antibody for total p38 MAPK as a loading control.[7][8]
-
Detection and Analysis: After incubation with a suitable HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[9][10][11][12][13]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with FR167653, a comparator, or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, often by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of soluble p38 MAPK at each temperature is then quantified, typically by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
In-Cell Kinase Assays (e.g., NanoBRET™)
In-cell kinase assays provide a quantitative measure of inhibitor binding to its target inside living cells. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a prominent example that uses bioluminescence resonance energy transfer (BRET) to detect the displacement of a fluorescent tracer from the kinase by a test compound.
Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biocompare.com [biocompare.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. drugtargetreview.com [drugtargetreview.com]
FR167653: A Targeted Alternative to Dexamethasone in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of FR167653 and dexamethasone, two potent anti-inflammatory agents. While both compounds demonstrate significant efficacy in preclinical inflammation models, they operate through distinct mechanisms of action. This document summarizes their performance, presents available experimental data, and details the underlying methodologies to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
FR167653 is a specific inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). In contrast, dexamethasone is a synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), leading to the transcriptional regulation of a wide range of genes.
This guide presents data from studies utilizing two common acute inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation. It is important to note that a direct head-to-head comparison of FR167653 and dexamethasone in the same study is not currently available in the reviewed literature. Therefore, the data presented is a juxtaposition of results from separate studies, and any direct comparison should be approached with caution due to potential variations in experimental conditions.
Mechanism of Action
FR167653: Targeting the p38 MAPK Pathway
FR167653 selectively inhibits the p38 MAPK pathway, which plays a crucial role in the production of pro-inflammatory mediators.[1] By blocking p38 MAPK, FR167653 effectively suppresses the synthesis of cytokines like TNF-α and prostaglandin E2 (PGE2), which are key drivers of the inflammatory response.[1]
Dexamethasone: Broad Genomic and Non-Genomic Effects
Dexamethasone, a potent glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1. This leads to a broad suppression of the immune and inflammatory responses.
Performance in Preclinical Inflammation Models
Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of acute anti-inflammatory agents. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.
FR167653 Data
| Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) | TNF-α Inhibition (%) | PGE2 Inhibition (%) |
| 10 | 28.6 | 45.2 | 35.1 |
| 32 | 52.4 | 68.5 | 58.7 |
| 100 | 69.8 | 82.3 | 75.4 |
Data from a study on male BALB/c mice. Inhibition was measured 4 hours after carrageenan injection.[1]
Dexamethasone Data
| Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) |
| 0.3 | ~40 |
| 1 | ~60 |
| 3 | ~75 |
Data estimated from graphical representations in a study on male Wistar rats. Inhibition was measured 3 hours after carrageenan injection.
Lipopolysaccharide-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines.
FR167653 Data
| Dose (mg/kg, p.o.) | Plasma Leakage Inhibition (%) | Serum TNF-α Inhibition (%) |
| 10 | 35.7 | 42.1 |
| 32 | 61.2 | 70.3 |
| 100 | 85.4 | 91.5 |
Data from a study on male BALB/c mice. Plasma leakage was measured 30 minutes after LPS injection, and serum TNF-α was measured 1 hour after LPS injection.[1]
Dexamethasone Data
| Treatment | IL-6 Reduction (%) | TNF-α Reduction (%) |
| Dexamethasone (in vitro) | Significant | Significant |
| Dexamethasone (in vivo) | Significant | Significant |
Qualitative data from multiple studies showing that dexamethasone significantly reduces LPS-induced pro-inflammatory cytokine production both in vitro and in vivo.[2][3][4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice (for FR167653)
Male BALB/c mice are orally administered with FR167653. One hour later, 1% (w/v) carrageenan is injected into the subplantar region of the right hind paw. Four hours after the carrageenan injection, the paw volume is measured using a plethysmometer. The paw exudate is collected to measure the levels of TNF-α and PGE2 using ELISA kits.[1]
Lipopolysaccharide-Induced Plasma Leakage and Cytokine Production in Mice (for FR167653)
Male BALB/c mice are orally administered with FR167653. One hour later, LPS is injected subcutaneously into the dorsal skin. For plasma leakage measurement, Evans blue dye is injected intravenously immediately after LPS administration. Thirty minutes later, the amount of dye leaked into the skin is quantified. For cytokine measurement, blood is collected one hour after LPS injection, and serum TNF-α levels are determined by ELISA.[1]
Conclusion
FR167653 presents a targeted approach to anti-inflammatory therapy by specifically inhibiting the p38 MAPK pathway. This contrasts with the broad-spectrum activity of dexamethasone, which acts through the glucocorticoid receptor. The available data suggests that both compounds are effective in reducing inflammation in preclinical models. However, the more targeted mechanism of FR167653 may offer a different side-effect profile compared to the widespread effects of glucocorticoids. The choice between FR167653 and dexamethasone in a research setting will depend on the specific scientific question being addressed. For studies focused on the role of the p38 MAPK pathway in inflammation, FR167653 is a highly specific tool. For inducing a potent, broad anti-inflammatory response, dexamethasone remains a standard reference compound. Direct comparative studies are warranted to provide a more definitive assessment of their relative potencies and therapeutic windows.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p38 MAPK Inhibitors: FR167653 vs. LY2228820
In the landscape of therapeutic drug development, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been a focal point of investigation. This pathway plays a critical role in regulating the production of pro-inflammatory cytokines and cellular responses to stress. Two notable small molecule inhibitors targeting this pathway are FR167653 and LY2228820 (Ralimetinib). This guide provides a detailed comparative analysis of these two compounds, summarizing their performance based on available preclinical and clinical data to aid researchers, scientists, and drug development professionals.
Mechanism of Action
Both FR167653 and LY2228820 were developed as inhibitors of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress. The p38 MAPK pathway, upon activation, leads to the phosphorylation of downstream targets, including MAPK-activated protein kinase 2 (MK2), which in turn regulates the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, these compounds aim to suppress the inflammatory response.
Recent evidence, however, suggests a more complex mechanism for LY2228820. While it is a potent inhibitor of p38 MAPK, its anti-cancer activity may also be attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR)[1]. This dual activity complicates a direct comparison with FR167653, for which a primary and specific inhibition of p38 MAPK is reported.
Quantitative Performance Data
The following tables summarize the available quantitative data for FR167653 and LY2228820, providing a side-by-side comparison of their in vitro and in vivo activities.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | FR167653 | LY2228820 (Ralimetinib) |
| Target | p38 MAPK | p38 MAPK α/β, EGFR |
| IC50 (p38α MAPK) | Not publicly available | 5.3 nM[2] |
| IC50 (p38β MAPK) | Not publicly available | 3.2 nM[2] |
| Cellular Inhibition of p-MK2 | Demonstrated to inhibit p38 MAPK phosphorylation in vivo[3] | IC50 = 35.3 nM (RAW264.7 macrophages)[2] |
| Inhibition of TNF-α Production | Potent suppressor of TNF-α production[4] | IC50 = 6.3 nM (LPS/IFN-γ-stimulated macrophages)[2] |
Table 2: In Vivo Efficacy
| Model | FR167653 | LY2228820 (Ralimetinib) |
| Inflammatory Models | Effective in various models of inflammation and ischemia-reperfusion injury[4]. Dose-dependently inhibited LPS-induced plasma leakage[5]. | --- |
| Cancer Xenograft Models | --- | Significant tumor growth delay in melanoma, non-small cell lung cancer, ovarian, glioma, myeloma, and breast cancer models[2][6]. |
| Dosing (example) | 0.08% in feed for NOD mice[7]. 30 mg/kg/d subcutaneously in a rat kidney transplant model[3]. | 10-30 mg/kg orally in mouse xenograft models[6]. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed experimental protocols for the characterization of p38 MAPK inhibitors generally follow established methodologies. Below are representative protocols for key experiments.
In Vitro p38 MAPK Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
-
Reagents and Materials : Recombinant active p38α or p38β enzyme, a suitable substrate (e.g., ATF-2), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (FR167653 or LY2228820) serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase reaction is set up in a multi-well plate.
-
The p38 MAPK enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Cellular Assay for Inhibition of MK2 Phosphorylation
This assay measures the ability of a compound to inhibit the phosphorylation of the direct downstream target of p38 MAPK, MK2, in a cellular context.
-
Cell Culture and Treatment : A suitable cell line (e.g., RAW264.7 macrophages or HeLa cells) is cultured to an appropriate confluency. The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : The p38 MAPK pathway is activated by treating the cells with a stimulus such as anisomycin or lipopolysaccharide (LPS) for a defined period (e.g., 30-45 minutes).
-
Cell Lysis and Protein Quantification : The cells are lysed, and the total protein concentration in the lysates is determined.
-
Western Blotting or ELISA : The levels of phosphorylated MK2 (p-MK2) and total MK2 are measured using specific antibodies via Western blotting or a sandwich ELISA.
-
Data Analysis : The ratio of p-MK2 to total MK2 is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated control, and the IC50 value is calculated.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation : Human cancer cells (e.g., A549 lung cancer, U-87MG glioma) are implanted subcutaneously or orthotopically into the mice[6].
-
Treatment : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., LY2228820) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Growth Measurement : Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis : The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
Both FR167653 and LY2228820 are potent inhibitors of the p38 MAPK pathway, demonstrating significant anti-inflammatory and, in the case of LY2228820, anti-cancer activities. LY2228820 has been more extensively characterized in the public domain with specific IC50 values and a broader range of in vivo cancer models reported. The recent discovery of LY2228820's activity against EGFR adds another layer to its mechanism of action and potential therapeutic applications, distinguishing it from FR167653, which is primarily described as a specific p38 MAPK inhibitor. For researchers and drug developers, the choice between these or similar inhibitors will depend on the specific therapeutic context, the desired selectivity profile, and the relative importance of inhibiting the p38 MAPK pathway versus potential multi-targeted effects.
References
- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Overcoming Anti-Inflammatory Drug Resistance: A Comparative Analysis of FR167653
For Immediate Release
[City, State] – November 20, 2025 – In the persistent challenge against chronic inflammatory diseases, the emergence of resistance to standard anti-inflammatory therapies, such as corticosteroids, presents a significant clinical hurdle. New research into the efficacy of FR167653, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, offers a promising alternative in preclinical models where conventional treatments have failed. This guide provides a comprehensive comparison of FR167653's performance against other anti-inflammatory agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Challenge of Corticosteroid Resistance
Corticosteroids, like dexamethasone, are mainstays in the management of inflammatory conditions due to their broad anti-inflammatory effects. However, their long-term efficacy can be compromised by the development of resistance. A key mechanism implicated in this resistance is the activation of the p38 MAPK signaling pathway. Pro-inflammatory stimuli can lead to the activation of p38 MAPK, which in turn can phosphorylate the glucocorticoid receptor (GR). This phosphorylation impairs the GR's ability to translocate to the nucleus and regulate the expression of anti-inflammatory genes, thereby diminishing the therapeutic effects of corticosteroids.
FR167653: A Targeted Approach to Restoring Sensitivity
FR167653 directly targets the p38 MAPK pathway, offering a mechanism-based strategy to overcome corticosteroid resistance. By inhibiting p38 MAPK, FR167653 prevents the phosphorylation of the GR, thus restoring its function and the sensitivity of cells to corticosteroids. Furthermore, as a potent anti-inflammatory agent in its own right, FR167653 reduces the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Comparative Efficacy in Preclinical Models
While direct head-to-head studies of FR167653 in animal models explicitly defined as corticosteroid-resistant are emerging, extensive research in severe inflammatory models, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA) in rats, demonstrates its potent anti-inflammatory effects.
Adjuvant-Induced Arthritis (AA) Model
In a rat model of adjuvant-induced arthritis, subcutaneous administration of FR167653 demonstrated a significant, dose-dependent inhibition of the inflammatory response.[1]
| Treatment Group | Dose (mg/kg, s.c.) | Inhibition of Paw Swelling (%) |
| FR167653 | 4 | Significant Inhibition |
| FR167653 | 12 | Significant Inhibition |
| FR167653 | 36 | Significant Inhibition |
Data adapted from a study on adjuvant arthritis in rats. The study demonstrated a significant reduction in paw swelling and polyarthritis index at all tested doses.[1]
Collagen-Induced Arthritis (CIA) Model
In a rat model of collagen-induced arthritis, FR167653 was effective in both preventing the onset of arthritis and suppressing the progression of joint destruction in established disease.[2]
| Treatment Protocol | Key Findings |
| Prophylactic (from day 7) | Prevented hind-paw swelling and weight loss. |
| Therapeutic (from day 21) | Significantly reduced paw swelling and joint destruction. |
Data from a study on collagen-induced arthritis in rats, where FR167653 was administered at 32 mg/kg/day, s.c.[2]
Experimental Protocols
Adjuvant-Induced Arthritis (AA) in Rats
A detailed protocol for inducing and evaluating adjuvant-induced arthritis is crucial for assessing the efficacy of anti-inflammatory compounds.
Induction of Arthritis:
-
Animals: Male Lewis rats are typically used.
-
Adjuvant Preparation: A suspension of Mycobacterium butyricum in incomplete Freund's adjuvant is prepared.
-
Induction: A single intradermal injection of the adjuvant suspension is administered into the footpad or the base of the tail.[1]
-
Development of Arthritis: Animals develop a primary inflammatory lesion at the injection site, followed by a secondary, systemic arthritic condition affecting multiple joints, typically appearing 10-14 days post-injection.
Drug Administration and Assessment:
-
Treatment Groups: Animals are randomized into vehicle control, FR167653, and comparator drug groups (e.g., dexamethasone).
-
Drug Administration: FR167653 is administered subcutaneously at varying doses (e.g., 4, 12, 36 mg/kg) daily, starting from a predetermined time point relative to adjuvant injection.[1]
-
Efficacy Parameters:
-
Paw Volume/Swelling: Measured using a plethysmometer at regular intervals.
-
Arthritis Score: A semi-quantitative scoring system based on the erythema, swelling, and ankylosis of each paw.[1]
-
Body Weight: Monitored as an indicator of systemic inflammation and animal well-being.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Serum and tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using ELISA.[1][2]
-
References
- 1. Effects and mechanisms of FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor, on adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of FR167653 and VX-702 for Inflammatory Disease Research
For researchers and drug development professionals investigating therapeutic interventions for inflammatory diseases, the choice of a p38 MAP kinase inhibitor is a critical decision. This guide provides a comprehensive in vivo comparison of two prominent p38 MAPK inhibitors, FR167653 and VX-702. By presenting experimental data, detailed protocols, and visual representations of their mechanism of action, this document aims to facilitate an informed selection process for preclinical research.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
Both FR167653 and VX-702 exert their anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a crucial mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2] By suppressing p38 MAPK activity, these inhibitors effectively reduce the synthesis of these key inflammatory mediators, thereby mitigating the inflammatory response.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following tables summarize the in vivo efficacy of FR167653 and VX-702 in this model, based on data from separate studies.
Table 1: In Vivo Efficacy of FR167653 in a Rat Collagen-Induced Arthritis Model
| Parameter | Vehicle Control | FR167653 (32 mg/kg/day, s.c.) | Reference |
| Arthritis Score (Day 28) | 10.2 ± 1.5 | 1.8 ± 0.8 | [2] |
| Hind Paw Swelling (mm, Day 28) | 3.5 ± 0.5 | 0.5 ± 0.2 | [2] |
| Serum TNF-α (pg/mL, Day 28) | 45.6 ± 8.2 | 15.3 ± 4.1 | [2] |
| Serum IL-1β (pg/mL, Day 28) | 38.9 ± 7.5 | 12.1 ± 3.5 | [2] |
| *p < 0.01 vs. Vehicle Control |
Table 2: In Vivo Efficacy of a p38 MAPK Inhibitor in a Murine Collagen-Induced Arthritis Model (Data representative of VX-702's class)
| Parameter | Vehicle Control | p38 MAPK Inhibitor | Reference |
| Arthritis Score | High | Significantly Reduced | [3] |
| Joint Inflammation | Severe | Significantly Reduced | [3] |
| Bone Erosion | Severe | Significantly Reduced | [3] |
| Cartilage Destruction | Severe | Significantly Reduced | [3] |
| *Qualitative description of significant reduction reported in the study. |
Pharmacokinetic Profile
A brief comparison of the available pharmacokinetic data for both compounds is presented below.
Table 3: Pharmacokinetic Parameters in Preclinical Species
| Compound | Species | Administration Route | Key Findings | Reference |
| FR167653 | Mice | Oral | Continuous oral administration of 0.08% in chow was effective in preventing diabetes in NOD mice. | [4] |
| VX-702 | Not Specified | Not Specified | Orally active. | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Collagen-Induced Arthritis (CIA) Model in Rodents
This protocol outlines the key steps for inducing and evaluating arthritis in a rodent model.[6][7][8][9]
Materials:
-
Animals: DBA/1 mice or Lewis rats, 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test Compounds: FR167653 or VX-702.
-
Vehicle: Appropriate solvent for the test compounds.
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
Treatment Administration:
-
Prophylactic: Begin administration of the test compound or vehicle before or at the time of the booster immunization.
-
Therapeutic: Begin administration of the test compound or vehicle after the onset of clinical signs of arthritis.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Monitor animals daily for signs of arthritis and score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
Paw Swelling Measurement: Measure the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and other relevant biomarkers.
-
Conclusion
Both FR167653 and VX-702 have demonstrated significant anti-inflammatory efficacy in in vivo models of arthritis by targeting the p38 MAPK pathway. The choice between these two compounds for a specific research application will depend on factors such as the desired pharmacokinetic profile, the specific animal model being used, and the intended route of administration. The data and protocols presented in this guide provide a solid foundation for making an evidence-based decision. It is important to note that as no direct head-to-head comparative studies were found, the presented data from different studies should be interpreted with caution. Researchers are encouraged to perform their own pilot studies to determine the optimal compound and dosing regimen for their specific experimental setup.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wiki.epfl.ch [wiki.epfl.ch]
- 7. chondrex.com [chondrex.com]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Laboratory Reagents: A General Protocol
Disclaimer: The following information is a generalized guideline and is not intended to replace a substance-specific Safety Data Sheet (SDS). A specific Safety Data Sheet (SDS) for "FR-62765" could not be located. Researchers, scientists, and drug development professionals must consult the official SDS for any chemical prior to its handling and disposal to ensure safety and regulatory compliance.
The proper disposal of laboratory chemicals is a critical component of safe laboratory practice. Adherence to established protocols not only protects laboratory personnel and the environment but also ensures compliance with institutional and federal regulations. This document outlines a general framework for the disposal of a hypothetical laboratory reagent, emphasizing the importance of consulting a substance-specific Safety Data Sheet (SDS) for detailed instructions.
Hypothetical Reagent Disposal Profile
The following table summarizes the disposal parameters for a hypothetical water-soluble, non-halogenated organic compound. This data is for illustrative purposes only.
| Parameter | Specification | Notes |
| Waste Category | Non-Hazardous Chemical Waste (Aqueous) | Classification is contingent on the absence of other hazardous materials. |
| pH Range for Neutralization | 6.0 - 8.0 | Neutralize with a suitable acid or base if the pH falls outside this range before disposal. |
| Recommended Quenching Agent | 1 M Sodium Bicarbonate Solution | To be used in case of accidental spills or for the neutralization of small residual quantities. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Always wear appropriate PPE when handling chemical waste. |
| Container Type | High-Density Polyethylene (HDPE) Carboy | Ensure the container is properly labeled with the chemical name and hazard information. |
| Local Disposal Regulations | Refer to Institutional Environmental Health & Safety (EHS) | Disposal procedures must align with local, state, and federal environmental regulations.[1] |
General Experimental Protocol for Waste Neutralization and Disposal
This protocol describes a general procedure for neutralizing and preparing a hypothetical aqueous chemical waste stream for collection by Environmental Health and Safety (EHS) personnel.
-
Segregation: Ensure the waste stream is free from incompatible materials such as strong oxidizers, heavy metals, or halogenated compounds.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[1]
-
pH Measurement: Carefully measure the pH of the aqueous waste solution using a calibrated pH meter or pH strips.
-
Neutralization:
-
If the pH is below 6.0, slowly add a 1 M sodium bicarbonate solution dropwise while stirring until the pH is within the 6.0 - 8.0 range.
-
If the pH is above 8.0, slowly add a 0.1 M hydrochloric acid solution dropwise while stirring until the pH is within the 6.0 - 8.0 range.
-
-
Containerization: Transfer the neutralized solution into a designated, properly labeled HDPE waste carboy.
-
Labeling: Ensure the waste container is clearly labeled with "Aqueous Waste," the chemical name(s), concentration(s), and the date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until collection by EHS.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical waste disposal.
In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[1] For large spills, it is important to dam the area to prevent spreading.[1] Always ensure good ventilation when handling chemical waste.[1] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
